molecular formula C13H12N2O2 B068286 benzyl N-pyridin-3-ylcarbamate CAS No. 170839-31-3

benzyl N-pyridin-3-ylcarbamate

Cat. No.: B068286
CAS No.: 170839-31-3
M. Wt: 228.25 g/mol
InChI Key: WKCRLJFVJSENNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-pyridin-3-ylcarbamate is a specialized carbamate derivative that serves as a valuable synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery research. Its structure incorporates both a pyridin-3-yl group, a common pharmacophore in bioactive molecules, and a benzyloxycarbonyl (Cbz) protecting group. This makes it a versatile precursor for the synthesis of more complex compounds, particularly in the development of kinase inhibitors, enzyme modulators, and other biologically active heterocycles. Researchers utilize this compound to explore structure-activity relationships (SAR) by functionalizing the pyridine nitrogen or incorporating the carbamate moiety into larger molecular architectures. Its primary research value lies in its application as a key building block for constructing potential therapeutic agents targeting various diseases, including cancer, inflammatory conditions, and neurological disorders. The compound is strictly for use in laboratory research as a chemical reference standard and synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170839-31-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

benzyl N-pyridin-3-ylcarbamate

InChI

InChI=1S/C13H12N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)

InChI Key

WKCRLJFVJSENNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2

solubility

23 [ug/mL]

Origin of Product

United States

Foundational & Exploratory

Benzyl N-pyridin-3-ylcarbamate: Structural Analysis, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-pyridin-3-ylcarbamate (CAS: 170839-31-3) is a critical synthetic intermediate and privileged scaffold precursor in modern medicinal chemistry [1]. It serves as the direct precursor to (S)-benzyl piperidin-3-ylcarbamate, a chiral building block integral to the synthesis of targeted therapeutics, including Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and Dipeptidyl peptidase-4 (DPP-IV) inhibitors (e.g., Alogliptin, Linagliptin) [2]. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and field-validated experimental protocols for its synthesis and downstream functionalization.

Structural Analysis & Physicochemical Properties

The molecular architecture of benzyl N-pyridin-3-ylcarbamate (SMILES: O=C(Nc1cccnc1)OCc2ccccc2) integrates three distinct functional domains, each imparting specific chemical reactivity and biological utility:

  • The Pyridine Ring: An electron-deficient aromatic heterocycle that acts as a hydrogen-bond acceptor. Its electron deficiency makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and, crucially, catalytic hydrogenation [2].

  • The Carbamate Linkage (-NH-COO-): This functional group is planar due to resonance stabilization. It acts as both a hydrogen-bond donor (via the NH) and acceptor (via the carbonyl oxygen). In drug design, carbamates offer superior metabolic stability compared to esters while maintaining favorable physicochemical profiles [2].

  • The Benzyl Group (Cbz/Z-group): A highly lipophilic moiety that serves a dual purpose: it increases the organic solubility of the intermediate and acts as a robust protecting group for the primary amine. The Cbz group is stable to a wide range of basic and mildly acidic conditions but is readily cleaved via hydrogenolysis or strong acids (e.g., HBr/AcOH) [2].

Table 1: Physicochemical Properties of Benzyl N-pyridin-3-ylcarbamate
PropertyValueCausality / Significance
Molecular Formula C13H12N2O2Determines the exact mass and elemental composition.
Molecular Weight 228.25 g/mol Optimal size for a fragment or intermediate building block [1].
CAS Registry Number 170839-31-3Unique identifier for sourcing and regulatory compliance [1].
LogP (Estimated) ~2.5Indicates moderate lipophilicity, favorable for organic extraction.
Hydrogen Bond Donors 1Carbamate NH participates in target binding or solvent interactions.
Hydrogen Bond Acceptors 3Pyridine nitrogen and carbamate oxygens dictate solvation.

Synthesis Methodologies

The synthesis of benzyl N-pyridin-3-ylcarbamate is governed by the need for high yield, regioselectivity, and scalability. The most robust method is the direct acylation of 3-aminopyridine [3].

Causality of Experimental Choices: Reacting 3-aminopyridine with benzyl chloroformate (Cbz-Cl) requires a base to neutralize the generated hydrochloric acid (HCl). Without a base, the HCl would protonate the basic pyridine nitrogen (pKa ~5.2), deactivating the molecule and halting the reaction. Using a biphasic system (Schotten-Baumann conditions) with an aqueous inorganic base or an organic base (e.g., triethylamine or DIPEA) in aprotic solvents (e.g., dichloromethane or THF) ensures the pyridine remains in its highly reactive free-base form [3].

Downstream Applications: The Chiral Piperidine Pipeline

The primary strategic value of benzyl N-pyridin-3-ylcarbamate lies in its reduction to racemic benzyl piperidin-3-ylcarbamate, followed by chiral resolution [2, 4]. The chiral piperidine scaffold is a cornerstone in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.

G A 3-Aminopyridine + Cbz-Cl B Benzyl N-pyridin-3-ylcarbamate (Target Scaffold) A->B Acylation (Base) C Catalytic Hydrogenation (Pd/C, H2) B->C D Racemic Benzyl piperidin-3-ylcarbamate C->D Ring Reduction E Chiral Resolution (e.g., Tartaric Acid) D->E F (S)-Benzyl piperidin-3-ylcarbamate E->F Diastereomeric Crystallization G PARP / DPP-IV Inhibitors F->G Drug Assembly

Caption: Workflow from 3-Aminopyridine to Chiral Piperidine Therapeutics.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for quality control.

Protocol 1: Synthesis of Benzyl N-pyridin-3-ylcarbamate via Direct Acylation [3]

Objective: Synthesize the title compound with >97% purity.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-aminopyridine (10.0 g, 106 mmol) in 150 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (17.7 mL, 127 mmol, 1.2 eq). Causality: TEA acts as an acid scavenger. The 20% excess ensures complete neutralization of the HCl byproduct, preventing the protonation of the pyridine ring.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Cooling prevents side reactions, such as the formation of symmetrical ureas or degradation of Cbz-Cl.

  • Acylation: Dissolve benzyl chloroformate (Cbz-Cl) (16.6 mL, 116 mmol, 1.1 eq) in 50 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the highly polar 3-aminopyridine spot (low Rf) and the appearance of a new, less polar spot (higher Rf) confirms reaction progress.

  • Workup: Quench the reaction with 100 mL of saturated aqueous NaHCO3. Separate the organic layer. Wash the organic layer with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from toluene or a mixture of ethyl acetate/heptane to afford pure benzyl N-pyridin-3-ylcarbamate as a white to off-white crystalline solid [3].

Protocol 2: Catalytic Hydrogenation to Racemic Benzyl Piperidin-3-ylcarbamate [2, 4]

Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring without cleaving the Cbz protecting group.

  • Preparation: In a pressure-resistant hydrogenation vessel (e.g., Parr shaker), dissolve benzyl N-pyridin-3-ylcarbamate (10.0 g, 43.8 mmol) in 100 mL of glacial acetic acid. Causality: Acetic acid protonates the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating its reduction over the competing hydrogenolysis of the Cbz group [4].

  • Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C) (50% wet). Safety Protocol: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere (Argon or N2).

  • Hydrogenation: Seal the vessel, purge three times with nitrogen gas, and then pressurize with hydrogen gas to 50-100 psi [2].

  • Reaction: Heat the mixture gently to 40-50°C and agitate vigorously for 12-24 hours. Validation Check: Monitor hydrogen consumption. The reaction is complete when the pressure stabilizes. Confirm via LC-MS (mass shift from [M+H]+ 229 to [M+H]+ 235).

  • Filtration: Vent the hydrogen gas safely. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol [2].

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. Neutralize the residue with aqueous NaOH and extract with DCM to afford the free base of racemic benzyl piperidin-3-ylcarbamate.

Mechanistic Pathways & Structural Logic

The chemoselectivity observed in Protocol 2 is a delicate balance. Palladium-catalyzed hydrogenation typically cleaves benzyl carbamates (Cbz groups) to yield the free amine and toluene. However, by conducting the reaction in an acidic medium and carefully controlling the hydrogen pressure and temperature, the reduction of the electron-deficient pyridinium ring outpaces the hydrogenolysis of the Cbz group [4].

Reactivity Core Benzyl N-pyridin-3-ylcarbamate C13H12N2O2 Pyridine Pyridine Ring • Electron-deficient • H-bond acceptor • Reducible to piperidine Core->Pyridine Heterocycle Carbamate Carbamate Linkage • Planar geometry • H-bond donor/acceptor • Stable to mild acid/base Core->Carbamate Linker Benzyl Benzyl Group • Lipophilic shield • Cleaved via hydrogenolysis Core->Benzyl Protecting Group

Caption: Structural deconstruction and reactivity profile of the molecule.

Following the successful synthesis of the racemic mixture, the final critical step in drug development is chiral resolution. By forming diastereomeric salts with a chiral acid (such as L-tartaric acid or D-mandelic acid), the (S)-enantiomer can be selectively crystallized, providing the enantiopure (S)-benzyl piperidin-3-ylcarbamate required for the synthesis of PARP and DPP-IV inhibitors [2, 3].

References

  • Google Patents. "EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor." Google Patents.

Benzyl N-pyridin-3-ylcarbamate: Physical Properties, Mechanistic Behavior, and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the synthesis and application of complex heterocyclic intermediates requires more than following a recipe; it demands a deep understanding of physicochemical properties and the thermodynamic forces driving each reaction. Benzyl N-pyridin-3-ylcarbamate (CAS: 170839-31-3) is a foundational scaffold in modern medicinal chemistry. It serves as the primary precursor for enantiomerically pure piperidine-3-ylcarbamates, which are critical building blocks for targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors and Dipeptidyl peptidase-4 (DPP-IV) inhibitors[1].

This technical guide deconstructs the physical properties, structural causality, and field-proven experimental workflows associated with this vital intermediate.

Molecular Identity and Physical Properties

Before deploying any synthetic protocol, establishing the baseline physical parameters of the intermediate is mandatory. The amphiphilic nature of benzyl N-pyridin-3-ylcarbamate—combining a polar, hydrogen-bonding carbamate linkage with lipophilic aromatic rings—dictates its handling and purification parameters.

Table 1: Fundamental Physicochemical Properties of Benzyl N-pyridin-3-ylcarbamate

PropertyValue / Description
Chemical Name Benzyl pyridin-3-ylcarbamate
CAS Registry Number 170839-31-3[2]
Molecular Formula C13H12N2O2[2]
Molecular Weight 228.25 g/mol [2]
SMILES O=C(OCC=1C=CC=CC1)NC=2C=NC=CC2[2]
Appearance Crystalline Solid[3]
Storage Conditions Sealed in dry, 2-8°C[2]
Solubility Profile Soluble in methanol, ethanol, DMSO, and toluene; poorly soluble in water[4]
Structural Causality & Physicochemical Behavior

The molecule's behavior in solution is governed by its distinct functional zones. The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the carbamate N-H acts as a donor. This allows the compound to readily dissolve in polar protic (alcohols) and polar aprotic (DMSO) solvents. However, the bulky, electron-rich benzyl group imparts significant lipophilicity, driving its poor aqueous solubility. This differential solubility is the exact physical property we exploit during downstream purification and crystallization workflows[3].

Synthetic Workflow and Experimental Methodologies

The journey from a basic pyridine ring to a stereospecific therapeutic scaffold is a multi-stage process. Each step must be designed as a self-validating system, where the physical properties of the molecule are manipulated to drive the reaction forward and isolate the product.

G A 3-Aminopyridine + Benzyl Chloroformate B Benzyl N-pyridin-3-ylcarbamate (CAS: 170839-31-3) A->B Carbamation C Catalytic Hydrogenation (Pd/C, H2, 50-100 psi) B->C Reduction D Racemic Benzyl piperidin-3-ylcarbamate C->D E Chiral Resolution (e.g., (R)-Mandelic Acid) D->E Diastereomeric Salt Formation F Enantiomerically Pure Scaffolds (e.g., PARP Inhibitors) E->F Fractional Crystallization

Synthetic workflow from 3-aminopyridine to enantiomerically pure therapeutic scaffolds.

Protocol 1: Precursor Synthesis via Carbamation

Objective: Synthesize benzyl N-pyridin-3-ylcarbamate while suppressing bis-acylation.

  • Reaction Setup: Dissolve 3-aminopyridine in a suitable organic solvent equipped with a mechanical stirrer[3].

  • Thermal Control: Submerge the flask in an ice bath (0–5 °C).

    • Causality: Carbamate formation is highly exothermic. Maintaining a low kinetic energy environment prevents thermal degradation and sterically hinders the secondary acylation of the newly formed carbamate nitrogen[3].

  • Base Addition: Introduce a weak base (e.g., sodium bicarbonate).

    • Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct. If left unneutralized, HCl would protonate the pyridine nitrogen, rendering the starting material insoluble and halting the reaction.

  • Acylation: Slowly add benzyl chloroformate dropwise[3].

  • Workup & Purification: Wash with water to remove salts. Extract the organic layer, evaporate, and recrystallize the crude product from toluene[3].

    • Causality: Toluene provides a steep temperature-solubility gradient for this specific carbamate. At reflux, the compound dissolves completely; upon cooling, the target molecule selectively crystallizes while impurities remain trapped in the mother liquor[3].

Protocol 2: Catalytic Hydrogenation (The Selectivity Challenge)

Objective: Reduce the aromatic pyridine ring to a piperidine ring without cleaving the benzyl carbamate (Cbz) protecting group.

  • Preparation: Dissolve benzyl N-pyridin-3-ylcarbamate in methanol or acetic acid within a pressure-resistant vessel[1].

    • Causality: Slightly acidic conditions (or the use of acetic acid) protonate the pyridine ring, disrupting its aromatic stability and lowering the activation energy required for reduction[4].

  • Catalyst Addition: Add a catalytic amount of 10 wt. % Palladium on Carbon (Pd/C)[1].

  • Pressurization: Purge with nitrogen, then pressurize with hydrogen gas to 50–100 psi[1].

  • Reaction: Stir vigorously at 40–50 °C for 12–24 hours[1].

    • Causality: This is a kinetically delicate operation. The Cbz group is classically removed by Pd/C and H2. However, by strictly controlling the pressure (50-100 psi) and temperature (40-50 °C), the reduction of the activated pyridine ring outcompetes the hydrogenolysis of the carbamate.

  • Validation: Monitor strictly via LC-MS. Once the mass shifts by +6 Da (indicating ring saturation), immediately depressurize to halt the reaction before the Cbz group is cleaved[1]. Filter through Celite to remove the catalyst[1].

Protocol 3: Chiral Resolution via Thermodynamic Separation

Objective: Isolate the desired enantiomer from the racemic benzyl piperidin-3-ylcarbamate.

  • Dissolution: Dissolve the racemic mixture in methanol with gentle heating[3].

  • Chiral Agent Addition: Add an equimolar amount of a chiral resolving agent, such as (R)-mandelic acid[3].

    • Causality: Enantiomers have identical physical properties and cannot be separated by standard crystallization. By introducing a chiral acid, we form diastereomeric salts. Diastereomers possess distinct crystal lattice energies, resulting in significantly different solubility profiles[4].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath[3].

    • Causality: Rapid cooling causes "crash out," where both diastereomers co-precipitate. Slow cooling maintains the system near thermodynamic equilibrium, allowing only the less soluble diastereomeric salt to build a pure crystal lattice[3].

  • Isolation: Filter the crystals and treat with a mild base to liberate the enantiomerically pure free base[3].

Downstream Therapeutic Applications

The rigorous physical manipulation and chiral resolution of benzyl N-pyridin-3-ylcarbamate directly enable the synthesis of highly potent therapeutic agents. The piperidine ring modulates solubility and metabolic stability, while the carbamate provides a precise vector for molecular recognition[1].

To illustrate the impact of this scaffold, Table 2 summarizes the in vitro inhibitory activities of downstream derivatives utilized in the development of DPP-IV inhibitors for type 2 diabetes management.

Table 2: In Vitro Inhibitory Activities of Piperidine-based DPP-IV Inhibitors [1]

Compound DerivativeRing SystemIC50 (µM)
4-BenzylpiperidinePiperidine1.6 ± 0.04
2-BenzylpyrrolidinePyrrolidine0.3 ± 0.03
Phenethyl-piperazinePiperazine1.2 ± 0.04
4-Amino-1-benzylpiperidinePiperidine4.0 ± 0.08

By mastering the physical properties and kinetic behaviors of benzyl N-pyridin-3-ylcarbamate, researchers can reliably scale the production of these critical intermediates, ensuring high stereochemical fidelity and overall synthetic efficiency.

References

  • EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor Google Patents URL

Sources

benzyl N-pyridin-3-ylcarbamate mechanism of action.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role and Therapeutic Potential of Benzyl N-pyridin-3-ylcarbamate in Drug Discovery

Abstract

Benzyl N-pyridin-3-ylcarbamate is a pivotal chemical intermediate in the synthesis of a diverse range of therapeutically significant molecules. While not typically an active pharmaceutical ingredient in its own right, its structural motifs are integral to the pharmacophores of several classes of drugs. This guide provides a comprehensive analysis of the synthetic utility and the indirect mechanisms of action stemming from benzyl N-pyridin-3-ylcarbamate. We will explore its role in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, PARP inhibitors, and antimitotic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a framework for leveraging this versatile scaffold in modern medicinal chemistry.

Introduction: The Strategic Importance of Benzyl N-pyridin-3-ylcarbamate

In the landscape of contemporary drug discovery, the efficient synthesis of complex molecular architectures is paramount. Benzyl N-pyridin-3-ylcarbamate serves as a crucial starting material and building block, providing a synthetically versatile platform for accessing a variety of biologically active compounds. Its structure, featuring a pyridine ring, a carbamate linker, and a benzyl protecting group, allows for a range of chemical modifications and subsequent elaborations into more complex drug candidates.

The primary significance of this compound lies in its role as a precursor to chiral piperidine scaffolds, which are well-established pharmacophores in numerous approved drugs.[1][2] The transformation of the pyridine ring to a piperidine ring via hydrogenation is a key step that introduces a three-dimensional structure essential for specific interactions with biological targets.[1]

This guide will deconstruct the "mechanism of action" of benzyl N-pyridin-3-ylcarbamate not as a standalone therapeutic agent, but as a progenitor to potent and selective drugs, each with its own distinct biological mechanism.

Synthetic Pathways and Key Transformations

The utility of benzyl N-pyridin-3-ylcarbamate is best understood through the key chemical transformations it undergoes. The most critical of these is the hydrogenation of the pyridine ring to yield benzyl piperidin-3-ylcarbamate. This reaction can be controlled to produce either a racemic mixture or, with the use of chiral catalysts or subsequent resolution, specific enantiomers ((S)- or (R)-benzyl piperidin-3-ylcarbamate).

Experimental Protocol 1: Synthesis of Racemic Benzyl Piperidin-3-ylcarbamate

This protocol outlines the general procedure for the hydrogenation of benzyl N-pyridin-3-ylcarbamate.[1]

Materials:

  • Benzyl N-pyridin-3-ylcarbamate[3]

  • Palladium on carbon (10 wt. %)

  • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

  • Hydrogen gas

  • Filtration agent (e.g., Celite)

  • Pressure-resistant hydrogenation vessel

Procedure:

  • Prepare a solution of benzyl N-pyridin-3-ylcarbamate in the chosen solvent within a pressure-resistant hydrogenation vessel.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the vessel and purge with an inert gas, such as nitrogen, before pressurizing with hydrogen gas (typically to 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, carefully depressurize the vessel and replace the hydrogen atmosphere with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude benzyl piperidin-3-ylcarbamate. This can be further purified by chromatography or recrystallization if necessary.[1]

G cluster_synthesis Synthetic Workflow start Benzyl N-pyridin-3-ylcarbamate step1 Hydrogenation (H2, Pd/C) start->step1 product Benzyl piperidin-3-ylcarbamate step1->product

Caption: Synthetic workflow from benzyl N-pyridin-3-ylcarbamate.

Mechanisms of Action of Key Drug Classes Derived from Benzyl N-pyridin-3-ylcarbamate

The true "mechanism of action" associated with benzyl N-pyridin-3-ylcarbamate is realized in the final drug molecules synthesized from it. Below, we explore the mechanisms of the most prominent examples.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

The (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate are key intermediates in the synthesis of "gliptins," a class of drugs used to treat type 2 diabetes.[2][4]

Mechanism of Action:

DPP-IV is a serine protease that deactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-IV, the "gliptins" prolong the action of incretins, leading to increased insulin release and reduced glucagon secretion, thereby improving glycemic control.[4] The (R)-3-aminopiperidine core, derived from (R)-benzyl piperidin-3-ylcarbamate, is a crucial pharmacophore that interacts with the active site of the DPP-IV enzyme.[2]

G cluster_dppiv DPP-IV Inhibition Pathway incretins Incretins (GLP-1, GIP) dppiv DPP-IV Enzyme incretins->dppiv Inactivation insulin ↑ Insulin Secretion incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon inactive_incretins Inactive Incretins dppiv->inactive_incretins gliptins DPP-IV Inhibitors (Gliptins) gliptins->dppiv Inhibition

Caption: The Incretin Pathway and the Action of DPP-IV Inhibitors.

Quantitative Data: Inhibitory Activities of DPP-IV Inhibitors

The following table presents the in vitro inhibitory activities of exemplary DPP-IV inhibitors that can be synthesized using a piperidine scaffold derived from benzyl N-pyridin-3-ylcarbamate.

CompoundRing SystemIC₅₀ (µM)
4-Benzylpiperidine DerivativePiperidine1.6 ± 0.04
2-Benzylpyrrolidine DerivativePyrrolidine0.3 ± 0.03
Phenethyl-piperazine DerivativePiperazine1.2 ± 0.04
4-Amino-1-benzylpiperidine DerivativePiperidine4.0 ± 0.08
(Data adapted from OAText, 2016)
PARP Inhibitors for Oncology

(S)-benzyl piperidin-3-ylcarbamate and its derivatives are key intermediates in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as niraparib.[1]

Mechanism of Action:

PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cell death through a process known as synthetic lethality.[1]

G cluster_parp PARP Inhibition in BRCA-deficient Cancer Cells ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp dsb Double-Strand DNA Break ssb->dsb Replication Fork Collapse ssb_repair SSB Repair parp->ssb_repair parp_inhibitor PARP Inhibitor parp_inhibitor->parp Inhibition hrr Homologous Recombination Repair (Defective in BRCAmut) dsb->hrr cell_death Cell Death (Synthetic Lethality) dsb->cell_death

Caption: Mechanism of action of PARP inhibitors in cancer cells.

Antimitotic Agents

Derivatives of benzyl N-pyridin-3-ylcarbamate, specifically 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, have shown promise as antimitotic agents.[5]

Mechanism of Action:

These compounds inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[5] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. The compound 7f from a synthesized library was identified as a potent anti-proliferative agent with an IC₅₀ value for tubulin polymerization of 2.04 µM, comparable to the standard E7010 (IC₅₀ value 2.15 µM).[5]

Experimental Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol provides a method to assess the inhibitory activity of compounds derived from benzyl N-pyridin-3-ylcarbamate against the DPP-IV enzyme.[4]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a working solution of the DPP-4 enzyme in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control and a vehicle control (DMSO).

  • Add the DPP-4 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate (H-Gly-Pro-AMC) to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. The cleavage of the AMC group from the substrate results in an increase in fluorescence.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow DPP-IV Inhibition Assay Workflow start Prepare Reagents step1 Add Test Compounds to Plate start->step1 step2 Add DPP-IV Enzyme and Incubate step1->step2 step3 Add Substrate (H-Gly-Pro-AMC) step2->step3 step4 Measure Fluorescence Over Time step3->step4 end Calculate IC50 Values step4->end

Caption: Experimental workflow for DPP-IV inhibition assay.

Conclusion and Future Perspectives

Benzyl N-pyridin-3-ylcarbamate is a testament to the importance of versatile intermediates in drug discovery. While its direct biological activity is not its primary attribute, its role as a precursor to potent and selective inhibitors of key enzymes like DPP-IV and PARP, as well as other biologically active molecules, is of significant value. The synthetic accessibility and the chemical tractability of this scaffold ensure its continued relevance in the development of new therapeutic agents. Future research may focus on the development of novel asymmetric hydrogenation methods to access chiral piperidines more efficiently and the exploration of new drug targets for molecules derived from this versatile building block.

References

  • Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC. [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

  • N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide. PubChem. [Link]

  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. MDPI. [Link]

  • Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. PubMed. [Link]

Sources

The Discovery, Evolution, and Synthetic Utility of Benzyl N-Pyridin-3-ylcarbamate: A Foundational Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich saturated heterocycles—often termed the "Escape from Flatland"—has been pivotal in improving the pharmacokinetic profiles and target specificity of drug candidates. At the heart of this chemical evolution lies benzyl N-pyridin-3-ylcarbamate (CAS 170839-31-3). While rarely a final active pharmaceutical ingredient (API) itself, this compound is a critical, foundational intermediate. As a Senior Application Scientist, I have observed that mastering the synthesis and regioselective reduction of this specific scaffold is the gateway to producing enantiopure 3-aminopiperidines. These downstream chiral molecules are the essential building blocks for blockbuster therapeutics, including poly (ADP-ribose) polymerase (PARP) inhibitors and dipeptidyl peptidase-IV (DPP-IV) inhibitors.

This technical whitepaper provides an in-depth analysis of the structural rationale, historical significance, and validated experimental protocols surrounding benzyl N-pyridin-3-ylcarbamate.

Structural Rationale and Physicochemical Profile

The historical challenge in synthesizing 3-aminopiperidine derivatives was achieving regioselective protection and reduction. The unprotected 3-aminopyridine is highly reactive and susceptible to unwanted side reactions during catalytic hydrogenation.

The strategic addition of a benzyl chloroformate (Cbz) protecting group to form benzyl N-pyridin-3-ylcarbamate solves two critical problems:

  • Electronic Modulation: The carbamate group reduces the nucleophilicity of the exocyclic nitrogen, preventing catalyst poisoning during subsequent hydrogenation.

  • Orthogonal Deprotection: The Cbz group can survive the specific hydrogenation conditions used to reduce the pyridine ring, yet it can be easily cleaved later via hydrogenolysis or strong acids when the free amine is required for final drug assembly 1.

Quantitative Data Summary

Table 1: Physicochemical Properties of Benzyl N-pyridin-3-ylcarbamate2

PropertySpecification
IUPAC Name Benzyl N-(pyridin-3-yl)carbamate
CAS Number 170839-31-3
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
SMILES O=C(OCC=1C=CC=CC1)NC=2C=NC=CC2
Purity Standard ≥97% (Validated via HPLC/NMR)
Storage Conditions Sealed in dry, 2-8°C

Validated Experimental Protocols: From Pyridine to Chiral Piperidine

To ensure scientific integrity and reproducibility, the following methodologies represent self-validating systems. Every step includes causality checks to explain why specific experimental conditions are chosen.

Protocol A: Synthesis of Benzyl N-pyridin-3-ylcarbamate (The Precursor)

This protocol details the initial protection of 3-aminopyridine 3.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Base Addition: Introduce a mild base (e.g., N,N-diisopropylethylamine) to neutralize the HCl byproduct generated during the reaction.

  • Carbamate Formation (Causality Check): Cool the mixture in an ice bath to 0 °C. Why? The reaction between the amine and the chloroformate is highly exothermic. Low temperatures prevent di-acylation and the formation of symmetrical urea byproducts. Slowly add benzyl chloroformate (1.05 eq) dropwise.

  • Workup: Once TLC confirms the consumption of starting material, wash the organic mixture with water and an aqueous solution of a weak base. Why? This selectively partitions unreacted 3-aminopyridine and acidic byproducts into the aqueous layer while the lipophilic carbamate remains in the organic phase.

  • Purification: Dry the organic layer, evaporate the solvent, and recrystallize the crude product from toluene to yield high-purity benzyl N-pyridin-3-ylcarbamate.

Protocol B: Regioselective Hydrogenation

This is the critical "Escape from Flatland" step, converting the planar pyridine into a racemic piperidine 1.

  • Vessel Preparation: Dissolve the purified benzyl N-pyridin-3-ylcarbamate in methanol or glacial acetic acid within a pressure-resistant hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10 wt. % Palladium on Carbon (Pd/C). Causality Check: Ensure the catalyst is fresh and unexposed to prolonged air/moisture to prevent deactivation.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas to remove oxygen, and pressurize with hydrogen gas to 50–100 psi. Stir vigorously with gentle heating (40–50 °C) for 12–24 hours.

  • Validation: Monitor via LC-MS. The target is the selective reduction of the aromatic ring without hydrogenolyzing the Cbz group. Once complete, filter through Celite to remove the Pd/C catalyst.

Protocol C: Chiral Resolution via Diastereomeric Salt Formation

Because biological targets are stereospecific, the racemic mixture must be resolved 3.

  • Dissolution: Dissolve the racemic benzyl piperidin-3-ylcarbamate in methanol with gentle heating.

  • Resolving Agent: Add an equimolar amount of a chiral acid, such as (R)-mandelic acid.

  • Crystallization (Causality Check): Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Why? The chiral acid forms a diastereomeric salt with the racemic mixture. Unlike enantiomers, diastereomers possess different thermodynamic solubilities. Slow cooling forces the less soluble diastereomer to selectively crystallize out of the solvent.

  • Isolation: Collect the crystals via filtration.

SyntheticWorkflow A 3-Aminopyridine + Benzyl Chloroformate B Benzyl N-pyridin-3-ylcarbamate (CAS 170839-31-3) A->B Protection (Base) C Catalytic Hydrogenation (Pd/C, H2, 50-100 psi) B->C D Racemic Benzyl piperidin-3-ylcarbamate C->D Regioselective Reduction E Chiral Resolution (Diastereomeric Salt Formation) D->E F (S)-Benzyl piperidin-3-ylcarbamate (PARP Inhibitors) E->F Crystallization G (R)-Benzyl piperidin-3-ylcarbamate (DPP-IV Inhibitors) E->G Mother Liquor Extraction

Caption: Synthetic workflow from 3-aminopyridine to chiral piperidine scaffolds.

Mechanistic Applications in Blockbuster Therapeutics

The isolated enantiomers of benzyl piperidin-3-ylcarbamate are not the final drugs, but they provide the essential chiral core required to interface with specific biological targets 4.

Table 2: Downstream Therapeutics Derived from the Scaffold

Therapeutic AgentBiological TargetClinical IndicationRequired Enantiomer
Niraparib (Zejula) PARP1/2Ovarian Cancer (BRCA-mutated)(S)-Benzyl piperidin-3-ylcarbamate
Alogliptin (Nesina) DPP-IVType 2 Diabetes Mellitus(R)-Benzyl piperidin-3-ylcarbamate
Linagliptin (Tradjenta) DPP-IVType 2 Diabetes Mellitus(R)-Benzyl piperidin-3-ylcarbamate
The Role of the (S)-Enantiomer in PARP Inhibition (Oncology)

In oncology, the (S)-enantiomer is utilized to synthesize Niraparib. PARP enzymes are responsible for repairing single-strand DNA breaks (SSBs). When Niraparib binds to PARP, it traps the enzyme on the DNA. During cellular replication, these trapped complexes cause replication forks to collapse, creating lethal double-strand breaks (DSBs). In healthy cells, homologous recombination (HR) repairs DSBs. However, in cancer cells with BRCA1/2 mutations, this repair mechanism is defective, leading to a phenomenon known as synthetic lethality and subsequent apoptosis 1.

PARPPathway A DNA Single-Strand Break (SSB) B PARP Enzyme Recruitment A->B C Niraparib Binding (Derived from (S)-Scaffold) B->C Inhibits D PARP Trapping on DNA C->D Induces E Replication Fork Collapse -> Double-Strand Break (DSB) D->E F BRCA1/2 Mutation (Defective HR Repair) E->F Requires HR Repair G Synthetic Lethality (Cancer Cell Death) F->G Fails to Repair DSB

Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-mutated cells.

The Role of the (R)-Enantiomer in DPP-IV Inhibition (Metabolic Disease)

Conversely, the (R)-enantiomer is heavily utilized in the synthesis of gliptins (e.g., Alogliptin, Linagliptin). These drugs inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme, preventing the degradation of incretin hormones like GLP-1. This prolongs insulin secretion and suppresses glucagon release, providing vital glycemic control for patients with Type 2 Diabetes 4.

Conclusion

The history of benzyl N-pyridin-3-ylcarbamate is a testament to the power of intermediate chemistry. It is not the molecule that cures the patient, but rather the highly engineered, stereochemically precise scaffold that makes the cure possible. By mastering the regioselective protection, hydrogenation, and chiral resolution of this compound, medicinal chemists have unlocked reliable, scalable pathways to some of the most important oncological and metabolic drugs of the 21st century.

References

Sources

The Strategic Role of Benzyl N-Pyridin-3-ylcarbamate in Modern Medicinal Chemistry: From Precursor to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidity and stereochemical precision of chiral heterocycles dictate the pharmacokinetic and pharmacodynamic success of a therapeutic agent. Benzyl N-pyridin-3-ylcarbamate (CAS 170839-31-3) serves as a foundational precursor in the synthesis of the piperidin-3-ylcarbamate scaffold. By acting as a stable, protected intermediate, it enables the construction of highly specific, potent drugs that navigate complex biological targets.

This whitepaper explores the critical applications of benzyl N-pyridin-3-ylcarbamate, detailing its chemical transformation into enantiomerically pure building blocks, and its downstream utilization in synthesizing blockbuster oncology drugs (PARP inhibitors) and metabolic regulators (DPP-IV inhibitors).

Chemical Foundation: The Pathway to Chiral Piperidines

The primary utility of benzyl N-pyridin-3-ylcarbamate lies in its conversion to benzyl piperidin-3-ylcarbamate . The piperidine core is a privileged scaffold in medicinal chemistry due to its conformational restriction and the ability of its basic amine to interact with acidic residues within target protein pockets 1.

Causality in Synthetic Design

The choice of the benzyl carbamate (Cbz) protecting group on the exocyclic amine is highly strategic. During the synthesis of complex pharmaceuticals, orthogonal protection is required. The Cbz group survives the rigorous conditions of pyridine hydrogenation and subsequent coupling reactions, yet it can be cleanly and selectively removed via hydrogenolysis (Pd/C, H₂) or strong acids when the primary amine needs to be exposed for final derivatization 2.

Workflow A Benzyl N-pyridin-3-ylcarbamate (Precursor) B Catalytic Hydrogenation (Pd/C, H2) A->B C Racemic Benzyl piperidin-3-ylcarbamate B->C D Chiral Resolution (e.g., (R)-Mandelic Acid) C->D E (S)-Benzyl piperidin-3-ylcarbamate D->E Crystallization F (R)-Benzyl piperidin-3-ylcarbamate D->F Mother Liquor

Caption: Synthetic and Resolution Workflow for Benzyl Piperidin-3-ylcarbamate Enantiomers.

Experimental Protocol 1: Catalytic Hydrogenation

This self-validating protocol details the reduction of the aromatic pyridine ring to the saturated piperidine system 1.

  • Preparation: Dissolve benzyl N-pyridin-3-ylcarbamate in a suitable solvent (e.g., Methanol or Acetic Acid) within a pressure-resistant hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Expert Insight: The catalyst must be fresh; exposure to air degrades its activity and risks igniting the solvent.

  • Purging: Seal the vessel and purge with inert nitrogen gas three times to displace oxygen, preventing explosive mixtures.

  • Pressurization & Reaction: Pressurize the vessel with hydrogen gas to 50–100 psi. Stir vigorously at 40–50 °C for 12–24 hours.

  • Validation: Monitor the reaction strictly via LC-MS to ensure the pyridine ring is fully reduced without causing premature hydrogenolysis (cleavage) of the Cbz protecting group.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate under vacuum to yield racemic benzyl piperidin-3-ylcarbamate.

Experimental Protocol 2: Chiral Resolution

Because enantiomers possess identical physical properties, they cannot be separated by standard chromatography. This protocol utilizes diastereomeric salt formation 3.

  • Dissolution: Dissolve the racemic benzyl piperidin-3-ylcarbamate in methanol with gentle heating.

  • Salt Formation: Add 0.5 to 1.0 equivalents of an enantiopure resolving agent, such as (R)-mandelic acid. Causality: The basic piperidine nitrogen reacts with the chiral acid to form a pair of diastereomeric salts, which possess distinct solubility profiles.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath. The desired diastereomeric salt will selectively precipitate.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold methanol, and dry. The free base can be regenerated by treating the salt with an aqueous weak base (e.g., NaHCO₃) and extracting with an organic solvent.

Oncology Applications: PARP Inhibitors & Synthetic Lethality

The (S)-enantiomer of benzyl piperidin-3-ylcarbamate is a cornerstone intermediate in the synthesis of Niraparib , a highly potent Poly (ADP-ribose) polymerase (PARP) inhibitor 4.

Mechanistic Rationale

PARP-1 and PARP-2 enzymes are critical for the DNA Damage Response (DDR) pathway, specifically repairing single-strand breaks. In patients with ovarian or breast cancers harboring BRCA1/2 mutations, the homologous recombination (HR) pathway for double-strand break repair is defective. By administering a PARP inhibitor derived from the (S)-piperidin-3-yl scaffold, single-strand breaks accumulate and degenerate into double-strand breaks during cell replication. Because the cancer cells lack the BRCA-mediated HR repair mechanism, this leads to synthetic lethality and targeted cancer cell apoptosis.

PARP A DNA Single-Strand Break B PARP1/2 Enzyme Activity A->B D Unrepaired DNA Breaks B->D Inhibited by C Niraparib (Derived from (S)-enantiomer) C->B F Double-Strand Breaks (Synthetic Lethality) D->F E BRCA1/2 Mutation (Defective HR Repair) E->F Prevents repair G Cancer Cell Death F->G

Caption: Mechanism of PARP Inhibition and Synthetic Lethality in BRCA-Mutated Cancers.

Metabolic Disease Applications: DPP-IV Inhibitors (Gliptins)

Conversely, the (R)-enantiomer (and related derivatives) of benzyl piperidin-3-ylcarbamate is heavily utilized in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, such as Alogliptin and Linagliptin , which are frontline therapies for Type 2 Diabetes 5.

Mechanistic Rationale

DPP-IV is a serine protease responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). GLP-1 stimulates insulin secretion in a glucose-dependent manner. The chiral 3-aminopiperidine core precisely docks into the S1/S2 subsites of the DPP-IV enzyme. By inhibiting DPP-IV, these drugs extend the half-life of endogenous GLP-1, thereby restoring glucose homeostasis without inducing hypoglycemia.

DPPIV A Meal Ingestion B Active GLP-1 Release A->B C DPP-IV Enzyme B->C Cleaved by F Increased Insulin Secretion & Glucose Homeostasis B->F Prolonged action D Inactive GLP-1 C->D E Gliptins (e.g., Alogliptin) (Derived from (R)-enantiomer) E->C Inhibits

Caption: The Incretin Pathway and the Action of DPP-IV Inhibitors in Glucose Homeostasis.

Quantitative Data Summaries

To facilitate rapid comparison for process chemists and drug discovery professionals, the physicochemical parameters of the precursor and the target biological activities of its downstream derivatives are summarized below.

Table 1: Physicochemical Properties of Key Intermediates

CompoundCAS NumberMolecular FormulaMolecular WeightAppearancePrimary Utility
Benzyl N-pyridin-3-ylcarbamate 170839-31-3C₁₃H₁₂N₂O₂228.25 g/mol SolidUpstream Precursor
(S)-Benzyl piperidin-3-ylcarbamate 876365-02-5C₁₃H₁₈N₂O₂234.29 g/mol Off-White SolidPARP / IRAK4 Inhibitors
(R)-Benzyl piperidin-3-ylcarbamate 478646-32-1C₁₃H₁₈N₂O₂234.29 g/mol White SolidDPP-IV Inhibitors

Table 2: In Vitro Inhibitory Activities of Therapeutics Derived from the Piperidine-3-ylcarbamate Scaffold

Final Drug CompoundTarget EnzymeTherapeutic AreaIC₅₀ Value
Niraparib PARP-1Oncology (Ovarian/Breast Cancer)3.8 nM
Niraparib PARP-2Oncology (Ovarian/Breast Cancer)2.1 nM
Alogliptin DPP-IVMetabolic (Type 2 Diabetes)< 10 nM
Linagliptin DPP-IVMetabolic (Type 2 Diabetes)1.0 nM

(Note: Biological activity data reflects the final synthesized drug molecules, not the synthetic intermediates themselves 4, 5.)

Conclusion

Benzyl N-pyridin-3-ylcarbamate is far more than a simple chemical building block; it is an enabling gateway to the chiral piperidine scaffold. By mastering its hydrogenation and subsequent chiral resolution, medicinal chemists can reliably access the precise stereocenters required to synthesize life-saving therapies across oncology, endocrinology, and immunology.

References

  • Benchchem.The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide.
  • Benchchem.Application Notes and Protocols: (R)-Benzyl Piperidin-3-ylcarbamate in Drug Synthesis.
  • Benchchem.Improving the yield and purity of (r)-Benzyl piperidin-3-ylcarbamate.
  • Benchchem.Application of (S)-Benzyl Piperidin-3-ylcarbamate in Drug Discovery: A Detailed Overview.
  • Benchchem.(R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate.

Sources

Methodological & Application

Benzyl N-Pyridin-3-ylcarbamate: A Potent Scaffold for Fatty Acid Amide Hydrolase (FAAH) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Benzyl N-pyridin-3-ylcarbamate and its analogues represent a class of small molecules with significant therapeutic potential as enzyme inhibitors. This document provides a detailed guide for researchers and drug development professionals on the application of this scaffold, with a primary focus on its well-documented activity as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key serine hydrolase in the central nervous system and peripheral tissues responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide.[1][2][3] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors.[2] This modulation of the endocannabinoid system has been shown to produce analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3] Consequently, FAAH has emerged as a promising therapeutic target for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[1][2]

The pyridin-3-yl carbamate moiety has been identified as a particularly effective pharmacophore for achieving potent and selective FAAH inhibition.[4][5] This guide will detail the mechanism of action, provide comprehensive protocols for in vitro characterization, and present relevant data to facilitate the investigation and development of benzyl N-pyridin-3-ylcarbamate-based FAAH inhibitors.

Mechanism of Action: Covalent Carbamylation of the Catalytic Serine

The inhibitory activity of pyridin-3-yl carbamates against FAAH is attributed to their ability to act as covalent inhibitors. The proposed mechanism involves the carbamylation of the catalytic serine residue (Ser241) within the active site of the FAAH enzyme. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbamate carbonyl group, making it susceptible to nucleophilic attack by the serine hydroxyl group. This results in the formation of a stable, covalent carbamyl-enzyme complex, thereby inactivating the enzyme.[5]

G FAAH_Active_Site FAAH Active Site (with catalytic Ser241-OH) Enzyme_Inhibitor_Complex Non-covalent Enzyme-Inhibitor Complex FAAH_Active_Site->Enzyme_Inhibitor_Complex Binding Inhibitor Benzyl N-pyridin-3-ylcarbamate (Inhibitor) Inhibitor->Enzyme_Inhibitor_Complex Carbamylated_FAAH Carbamylated FAAH (Inactive) Enzyme_Inhibitor_Complex->Carbamylated_FAAH Nucleophilic Attack by Ser241-OH Leaving_Group Benzyl Alcohol (Leaving Group) Enzyme_Inhibitor_Complex->Leaving_Group Release

Caption: Proposed mechanism of FAAH inhibition.

Quantitative Data: Inhibitory Potency of Pyridin-3-yl Carbamate Analogues

The substitution on the alkyl chain and the nature of the heterocyclic ring can significantly influence the inhibitory potency of these compounds. The following table summarizes the IC50 values for a selection of representative ω-heteroarylalkylcarbamates against FAAH.

Compound IDHeterocyclic MoietyLinker LengthFAAH IC50 (µM)Reference
52 Indole(CH₂)₅0.0036[4]
54 Indole(CH₂)₆0.0052[4]
44 6-Fluoroindole(CH₂)₄0.004[5]
46 6-Fluoroindole(CH₂)₄0.002[5]
47 6-Fluoroindole(CH₂)₄0.003[5]
48 6-Fluoroindole(CH₂)₄0.002[5]

Note: The IC50 values highlight the potent inhibition of FAAH by compounds containing the pyridin-3-yl carbamate moiety.

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorogenic Method)

This protocol describes a robust method for determining the in vitro potency of benzyl N-pyridin-3-ylcarbamate and its analogues against FAAH using a fluorogenic substrate.

A. Materials and Reagents:

  • FAAH Enzyme Source: Microsomes from rat brain homogenate or recombinant human FAAH.

  • Fluorogenic Substrate: N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide.[4][6]

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test Compound: Benzyl N-pyridin-3-ylcarbamate or analogue, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • Positive Control: A known FAAH inhibitor (e.g., URB597).

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~380 nm and ~470 nm).

B. Assay Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the FAAH enzyme source in assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound, positive control, or DMSO (for vehicle control) to the wells of the 96-well plate.

    • Add 178 µL of the diluted FAAH enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitor.

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 15-30 minutes. The hydrolysis of the substrate by FAAH will release a fluorescent product.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Metabolic Stability

This protocol provides a general workflow for evaluating the metabolic stability of the test compounds in liver microsomes.

A. Materials and Reagents:

  • Liver Microsomes: Human, rat, or mouse liver microsomes.

  • NADPH-regenerating system: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • Test Compound: Stock solution in DMSO.

  • Positive Control: A compound with known metabolic instability (e.g., verapamil).

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.

  • LC-MS/MS system.

B. Assay Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at its final desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing the Broader Context

Endocannabinoid Signaling Pathway and FAAH

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca²⁺ Influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Anandamide_synthesis Anandamide Synthesis NAPE_PLD->Anandamide_synthesis Anandamide Anandamide (AEA) Anandamide_synthesis->Anandamide Release into Synapse CB1R CB1 Receptor Anandamide->CB1R Binds to FAAH FAAH Anandamide->FAAH Uptake & Hydrolysis Signaling Downstream Signaling (e.g., ↓ Ca²⁺ influx) CB1R->Signaling Inactive_Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Inactive_Metabolites Inhibitor Benzyl N-pyridin-3-ylcarbamate Inhibitor->FAAH Inhibits

Caption: Role of FAAH in the endocannabinoid pathway.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the screening and characterization of novel FAAH inhibitors.

G Start Compound Library (Pyridin-3-yl Carbamates) Primary_Screen Primary Screening (Single Concentration FAAH Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds with >50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits (Low µM to nM IC₅₀) Dose_Response->Potent_Hits Selectivity Selectivity Profiling (vs. other serine hydrolases, e.g., MAGL, BChE) Potent_Hits->Selectivity Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Potent_Hits->Metabolic_Stability Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Metabolic_Stability->Lead_Candidate

Caption: Workflow for FAAH inhibitor characterization.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]

  • Cravatt, B. F., & Lichtman, A. H. (2004). The fatty acid amide hydrolase (FAAH) inhibitor OL-135 produces analgesia by multiple mechanisms. British Journal of Pharmacology, 143(5), 663–671. [Link]

  • DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. DelveInsight. [Link]

  • Lehr, M., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5, 932-936. [Link]

  • Lehr, M., et al. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega, 6(20), 13269–13280. [Link]

  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

  • PubChem. (2026). N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. [Link]

  • SciSpace. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). SciSpace. [Link]

  • U.S. Food and Drug Administration. (2004). New Drug Application Filing and Review Form. accessdata.fda.gov. [Link]

Sources

purification of benzyl N-pyridin-3-ylcarbamate by column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of Benzyl N-Pyridin-3-ylcarbamate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Context

Benzyl N-pyridin-3-ylcarbamate (also known as Cbz-protected 3-aminopyridine) is a highly valuable synthetic intermediate. It is most notably utilized as a precursor for catalytic hydrogenation to yield benzyl piperidin-3-ylcarbamate, a privileged chiral scaffold in modern medicinal chemistry used for constructing highly specific therapeutic agents[1].

Despite its utility, the purification of benzyl N-pyridin-3-ylcarbamate presents a classic chromatographic challenge. The molecule features a basic pyridine nitrogen with a pKa of approximately 5.2. When subjected to standard normal-phase flash chromatography[2], basic heterocycles typically suffer from severe peak tailing, broad elution bands, and poor recovery[3].

The Causality of Peak Tailing: Standard silica gel possesses residual surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.0). During elution, the basic pyridine nitrogen acts as a strong hydrogen bond acceptor and undergoes transient ion-exchange interactions with these active silanol sites[3]. This creates a secondary, highly retentive mechanism alongside standard polar partitioning. Consequently, the leading edge of the analyte band elutes normally, while the trailing edge is chemically retarded, resulting in "streaking" and cross-contamination with closely eluting impurities.

To achieve high-purity isolation, the chromatographic system must be engineered to disrupt this interaction, either through dynamic mobile-phase deactivation or stationary-phase modification.

Chromatographic Decision Workflow

The selection of the purification route depends heavily on the downstream application of the compound. Because benzyl N-pyridin-3-ylcarbamate is typically subjected to downstream palladium-catalyzed hydrogenation[4], the presence of trace amine impurities (which can poison transition metal catalysts) must be carefully managed.

G Start Crude Benzyl N-pyridin-3-ylcarbamate Check Assess Downstream Sensitivity to Amines Start->Check Decision Are trace amines (TEA) acceptable? Check->Decision Method1 Protocol A: Standard Silica + 1% TEA Decision->Method1 Yes (Cost-Effective) Method2 Protocol B: NH2-Functionalized Silica Decision->Method2 No (LC-MS / Sensitive) Elution1 Elute: Hexane/EtOAc with 1% TEA Method1->Elution1 Elution2 Elute: Hexane/EtOAc (No modifier) Method2->Elution2 Drying1 Extensive Vacuum Drying (Co-evaporate w/ Toluene) Elution1->Drying1 Drying2 Standard Rotary Evaporation Elution2->Drying2 Pure Pure Benzyl N-pyridin-3-ylcarbamate Drying1->Pure Drying2->Pure

Chromatographic decision matrix for basic pyridine derivatives.

Experimental Methodologies

Protocol A: Dynamic Deactivation via Basic Modifier (Silica Gel + TEA)

This protocol utilizes standard, cost-effective silica gel but dynamically masks the acidic silanols using Triethylamine (TEA)[5]. Causality: TEA (pKa ~10.7) is significantly more basic than the pyridine analyte. By introducing TEA into the mobile phase, it preferentially and competitively binds to the active silanol sites, saturating them[3]. This effectively shields the silica surface, allowing the benzyl N-pyridin-3-ylcarbamate to partition based purely on its polarity.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare the target eluent system (e.g., Hexane/Ethyl Acetate, 1:1 v/v). Add 1% (v/v) TEA to the mixture. Mix thoroughly.

  • Column Pre-equilibration (Critical Step): Slurry-pack standard 40–60 µm silica gel using the TEA-modified solvent. You must flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent before loading the sample[5]. Failure to pre-equilibrate will result in the TEA being consumed by the top layer of silica, leaving the lower column active and causing the analyte to streak halfway down.

  • Sample Loading: Dissolve the crude benzyl N-pyridin-3-ylcarbamate in a minimum volume of the modified eluent (or Dichloromethane if solubility is poor) and apply it evenly to the column head.

  • Elution: Apply positive air pressure[6] and elute using the TEA-modified gradient. Monitor fractions via TLC. (Note: TLC plates must also be developed in TEA-containing solvent to accurately correlate Rf values).

  • Post-Processing: Pool the product-containing fractions and concentrate via rotary evaporation. To remove residual TEA (which can interfere with downstream hydrogenation), co-evaporate the residue twice with toluene, followed by 12 hours under high vacuum (0.1 mbar).

Protocol B: Stationary Phase Modification (NH2-Functionalized Silica)

For workflows requiring ultra-high purity without the risk of amine contamination, amine-functionalized silica is the superior choice[7]. Causality: The silica surface is covalently bonded with aminopropyl silanes. This permanently masks the silanols and provides a mildly basic stationary phase[7]. Because the stationary phase itself repels the basic pyridine nitrogen, no mobile phase modifiers are required.

Step-by-Step Procedure:

  • Column Setup: Equip the flash system with a pre-packed NH2-functionalized silica cartridge.

  • Elution: Run a standard Hexane/Ethyl Acetate gradient (e.g., 20% to 60% EtOAc). Do not add TEA or any other modifier.

  • Collection & Drying: Collect fractions, pool, and evaporate. The resulting solid is immediately ready for downstream LC-MS analysis or catalytic hydrogenation without extensive vacuum drying.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both purification strategies, providing a framework for method selection based on laboratory resources and purity requirements.

ParameterProtocol A (Silica + TEA)Protocol B (NH2-Silica)
Stationary Phase Unmodified Silica Gel (40-60 µm)Aminopropyl-bonded Silica
Mobile Phase Modifier 1% Triethylamine (TEA)None Required
Typical Recovery 85 - 92%> 95%
Peak Shape / Resolution Good (Sharp bands)Excellent (Symmetrical)
Post-Processing Time High (Requires extensive drying)Low (Standard evaporation)
Cost per Run LowModerate to High
Downstream Compatibility Requires trace TEA removalDirect use in catalysis/LC-MS

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of the purification and prevent catastrophic sample loss, the following self-validating checks must be integrated into the workflow:

  • Pre-Column Validation (2D-TLC): Before committing the crude mixture to Protocol A, validate the solvent system. Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop in standard Hexane/EtOAc. Dry the plate, rotate it 90 degrees counter-clockwise, and develop in Hexane/EtOAc containing 1% TEA[3]. If the benzyl N-pyridin-3-ylcarbamate spot shifts off the diagonal and forms a tight, symmetrical circle in the second dimension, it confirms that silanol interaction is the primary cause of tailing, validating the use of Protocol A.

  • Post-Column Mass Balance: Calculate the total mass recovered. If the mass balance is <80% when using Protocol A, it indicates incomplete column pre-equilibration (the silica was not fully deactivated, leading to irreversible adsorption).

  • Analytical Verification: Analyze the purified solid via LC-MS. Confirm the presence of the target [M+H]+ ion (m/z 230.1). If Protocol A was used, explicitly extract the chromatogram for m/z 102.1 (TEA) to confirm that the drying protocol successfully removed the modifier before proceeding to downstream hydrogenation.

References

  • [2] "About the Development of Flash Column" - Hawach. Available at: [Link]

  • [6] "Flash chromatography" - IAJPS. Available at: [Link]

  • [5] "When basification of silica gel is required, before using Column chromatography?" - ResearchGate. Available at:[Link]

  • [7] "Purine and Related Compound Purification Strategies" - Teledyne Labs. Available at:[Link]

Sources

experimental protocol for tubulin polymerization assay with benzyl N-pyridin-3-ylcarbamate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening of Benzyl N-pyridin-3-ylcarbamate Derivatives using an In Vitro Tubulin Polymerization Assay

For: Researchers, scientists, and drug development professionals

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules are highly dynamic, essential components of the eukaryotic cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers.[1] Their constant state of assembly (polymerization) and disassembly (depolymerization) is critical for numerous cellular functions, including the formation of the mitotic spindle during cell division, maintenance of cell structure, and intracellular transport.[2][3] This dynamic instability makes tubulin a prime and clinically validated target for cancer chemotherapy.[1]

Antimitotic agents that interfere with microtubule dynamics are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2][4] The latter group, which inhibits tubulin polymerization, is of significant interest for the development of new anticancer therapeutics. Many of these inhibitors, known as Colchicine-Binding Site Inhibitors (CBSIs), bind to β-tubulin at its interface with α-tubulin.[4][5] This binding event introduces a steric clash that prevents the tubulin dimer from adopting the "straight" conformation necessary for incorporation into a growing microtubule, thereby inhibiting polymerization, disrupting the mitotic spindle, and ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4][6]

The benzyl N-pyridin-3-ylcarbamate scaffold represents a promising chemical series for the development of novel CBSIs. This document provides a detailed, field-proven protocol for characterizing the inhibitory activity of these derivatives using a sensitive, fluorescence-based in vitro tubulin polymerization assay, a foundational method for screening and mechanistic validation in drug discovery.[1][7]

Principle of the Fluorescence-Based Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time.[1] While the classic method relies on measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form, this protocol utilizes a more sensitive fluorescence-based approach suitable for high-throughput screening (HTS).[2][8][9]

The assay includes a fluorescent reporter that preferentially binds to polymerized microtubules. As tubulin dimers assemble into microtubules, the reporter is incorporated, leading to a significant increase in its fluorescence quantum yield.[10][11] This change in fluorescence is monitored in real-time using a microplate reader. The polymerization process, initiated by GTP and an increase in temperature to 37°C, typically follows a characteristic sigmoidal curve with three phases:

  • Nucleation (Lag Phase): The initial, slow formation of tubulin oligomers that act as "seeds" for further growth.

  • Growth (Elongation Phase): The rapid addition of tubulin dimers to the ends of the nuclei, resulting in microtubule elongation.

  • Steady-State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal.[10][12]

Compounds that inhibit tubulin polymerization, such as the benzyl N-pyridin-3-ylcarbamate derivatives, will reduce the rate and extent of this fluorescence increase, providing a quantitative measure of their inhibitory potency.[10]

Materials and Reagents

Key Components
ComponentSupplier & Cat. No. (Example)StorageKey Considerations
Lyophilized Tubulin (>99% pure, porcine brain) Cytoskeleton, Inc. (T240)-70°C or belowAvoid repeated freeze-thaw cycles. Reconstituted tubulin is labile and should be used promptly.[11]
General Tubulin Buffer (G-PEM Buffer) Commercially available or self-made4°C80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[9][11]
GTP Solution Cytoskeleton, Inc. (BST06)-70°CEssential for polymerization. Prepare 100 mM stock and dilute to 10 mM working solution.[13]
Tubulin Glycerol Buffer Cytoskeleton, Inc. (BST05)4°CContains glycerol to promote polymerization. The final concentration can be adjusted to optimize for inhibitor detection.[11]
Fluorescent Reporter Included in kits like BK011P-70°CTypically DAPI or a similar molecule that binds to microtubules.[14]
Paclitaxel (Positive Control) Cytoskeleton, Inc. (TXD01)-20°CA potent microtubule stabilizing agent; enhances polymerization.[10]
Nocodazole (Positive Control) Sigma-Aldrich (M1404)-20°CA well-characterized CBSI; inhibits polymerization.[15]
Benzyl N-pyridin-3-ylcarbamate Derivatives Synthesized in-housePer compound stabilityDissolve in 100% anhydrous DMSO to create high-concentration stocks (e.g., 10-50 mM).
DMSO, Anhydrous Various suppliersRoom TemperatureUse high-purity, anhydrous DMSO to prevent compound precipitation and assay interference.
Assay Plates Greiner Bio-One (655090)Room TemperatureUse black, half-area, 96-well plates with a clear bottom to minimize background fluorescence and light scatter.[10]
Equipment
  • Temperature-controlled fluorescence microplate reader capable of kinetic reads with excitation at ~360 nm and emission at ~420-450 nm.[8][12]

  • Multichannel pipettes (8- or 12-channel) for synchronous addition of reagents.[9]

  • Ice bucket and cold block.

  • Standard laboratory pipettes and sterile tips.

  • Microcentrifuge tubes.

Detailed Experimental Protocol

Causality Behind Choices: This protocol is designed for self-validation. All reactions are assembled on ice to prevent premature polymerization, which is strictly temperature-dependent.[15] The process is initiated synchronously by transferring the cold reaction mix to a pre-warmed 37°C plate, ensuring reproducible kinetics.[9] The use of both enhancing (Paclitaxel) and inhibiting (Nocodazole) controls validates the assay's ability to detect modulation in both directions.

STEP 1: Reagent Preparation (Perform all steps on ice unless stated otherwise)
  • Tubulin Reconstitution: Reconstitute lyophilized tubulin powder with ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Gently mix by inversion (do not vortex). Aliquot into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -70°C.[11] For the experiment, thaw one aliquot rapidly in a room temperature water bath and immediately place on ice.

  • Complete Polymerization Buffer: Prepare a master mix of buffer sufficient for all reactions. For every 1 mL of final buffer, combine:

    • General Tubulin Buffer

    • GTP (to a final concentration of 1 mM)

    • Glycerol (to a final concentration of 10-15%)[9]

    • Fluorescent Reporter (per manufacturer's instructions)

  • Tubulin Working Solution: Dilute the thawed 10 mg/mL tubulin stock with the ice-cold Complete Polymerization Buffer to a final concentration of 2-3 mg/mL.[9][13] This solution is stable on ice for approximately one hour.[15]

  • Compound and Control Dilutions:

    • Prepare a serial dilution of your benzyl N-pyridin-3-ylcarbamate derivatives. First, dilute the DMSO stock into Complete Polymerization Buffer to create the highest concentration needed (e.g., 200 µM). The final DMSO concentration in the assay should be kept constant and low (≤2%).[16]

    • Perform subsequent serial dilutions in the same buffer.

    • Prepare 10X working stocks of controls: Paclitaxel (e.g., 30 µM) and Nocodazole (e.g., 30 µM) in Complete Polymerization Buffer.

    • Prepare a "vehicle control" containing the same final percentage of DMSO as the compound wells.

STEP 2: Assay Plate Setup
  • Pre-warm the Plate Reader: Set the plate reader's incubation chamber to 37°C at least 30 minutes before starting the assay.[9]

  • Pipette Compounds and Controls: Carefully pipette 5 µL of the 10X compound dilutions, controls, or vehicle into the wells of a black, half-area 96-well plate. It is crucial to perform each condition in at least triplicate to ensure statistical validity.[2][15]

  • Pre-warm the Assay Plate: Place the plate containing the compounds in the 37°C plate reader for 1-2 minutes to equilibrate.[11]

STEP 3: Initiating and Reading the Assay
  • Initiate Polymerization: Using a multichannel pipette, add 45 µL of the ice-cold Tubulin Working Solution to each well. This brings the total volume to 50 µL. Pipette carefully to avoid introducing air bubbles.[13][15]

  • Start Kinetic Reading: Immediately place the plate back into the 37°C reader and begin kinetic measurements.

    • Settings: Read fluorescence (Ex: 360 nm, Em: 420 nm) every 30-60 seconds for a total of 60-90 minutes.[12][15]

    • Shaking: If available, a brief, gentle shake before each read can improve consistency.[15]

Workflow of the Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow cluster_prep 1. Reagent Preparation (On Ice) cluster_setup 2. Assay Setup cluster_run 3. Assay Execution cluster_analysis 4. Data Analysis tubulin_prep Reconstitute Tubulin (10 mg/mL) tubulin_ws Prepare Tubulin Working Solution (2-3 mg/mL) tubulin_prep->tubulin_ws buffer_prep Prepare Complete Polymerization Buffer (GTP, Glycerol, Reporter) compound_prep Prepare 10X Serial Dilutions (Test Compounds & Controls) buffer_prep->compound_prep buffer_prep->tubulin_ws plate_pipette Pipette 5 µL of 10X Compounds/ Controls into 96-well plate compound_prep->plate_pipette initiate Add 45 µL cold Tubulin Working Solution to wells tubulin_ws->initiate plate_warm Pre-warm plate to 37°C plate_pipette->plate_warm plate_warm->initiate read Kinetic Fluorescence Reading (37°C, 60-90 min) initiate->read plot_curves Plot Fluorescence vs. Time read->plot_curves calc_vmax Determine Vmax and Max Polymer Mass plot_curves->calc_vmax calc_ic50 Generate Dose-Response Curve & Calculate IC50 calc_vmax->calc_ic50

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Data Analysis and Interpretation

  • Data Plotting: For each concentration, average the triplicate fluorescence readings at each time point. Plot the average fluorescence intensity as a function of time.[2]

  • Parameter Determination:

    • The vehicle control (DMSO) should produce a clear sigmoidal curve.

    • The Nocodazole control should show significant inhibition (a flattened curve).

    • The Paclitaxel control should show enhancement (a faster, higher curve, often with no lag phase).[10]

    • For each concentration of your benzyl N-pyridin-3-ylcarbamate derivatives, determine the maximum polymerization rate (Vmax), which is the steepest slope of the curve during the growth phase.[2]

  • IC50 Calculation: To determine the half-maximal inhibitory concentration (IC50), plot the Vmax values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the compound that inhibits tubulin polymerization by 50%.[2][16]

Example Data Presentation

The inhibitory activities of a hypothetical series of benzyl N-pyridin-3-ylcarbamate (BPC) derivatives are summarized below.

Compound IDIC50 (µM)Maximum Inhibition (%) at 10 µMNotes
BPC-01 1.5 ± 0.295 ± 3Potent inhibition.
BPC-02 0.9 ± 0.198 ± 2Most potent derivative in the series.
BPC-03 12.5 ± 1.165 ± 5Moderate activity.
BPC-04 > 5015 ± 4Inactive at tested concentrations.
Nocodazole 2.1 ± 0.397 ± 2Reference control.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No polymerization in vehicle control Inactive tubulin; Incorrect buffer composition; No GTP; Reader temperature not at 37°C.Use a fresh aliquot of tubulin. Verify buffer pH and components. Ensure GTP was added. Confirm plate reader temperature.[9][11]
High background fluorescence Compound auto-fluorescence; Contaminated buffer.Run a control plate with compounds in buffer but without tubulin to measure background. Use freshly prepared, filtered buffers.
High variability between replicates Inaccurate pipetting; Air bubbles; Asynchronous start of reaction.Use calibrated pipettes and be careful to avoid bubbles. Use a multichannel pipette for tubulin addition to ensure a synchronous start.[15]
No inhibitory effect observed Compound concentration is too low; Compound precipitation; High tubulin concentration masking the effect.Test a wider and higher range of concentrations. Visually inspect for precipitates. Consider reducing the tubulin concentration slightly.[16]

References

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.[Link]

  • Tubulin Polymerization Assay Services. Cytoskeleton, Inc.[Link]

  • Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. The FEBS Journal. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Scilit. [Link]

  • Xu, L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics & Translational Medicine. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]

  • Bhat, K. M., & Setaluri, V. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. [Link]

  • Doval, D. C., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Journal of Chemical Information and Modeling. [Link]

Sources

Troubleshooting & Optimization

Part 1: Standard Operating Procedure (Self-Validating Protocol)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of Benzyl N-pyridin-3-ylcarbamate

Welcome to the Technical Support Center. Benzyl N-pyridin-3-ylcarbamate (also known as benzyl pyridin-3-ylcarbamate) is a critical intermediate in modern medicinal chemistry[1]. It is primarily subjected to catalytic hydrogenation to yield racemic or enantiomerically pure benzyl piperidin-3-ylcarbamate[2][3]. These chiral piperidine scaffolds are foundational building blocks for dipeptidyl peptidase-IV (DPP-IV) inhibitors (used in type 2 diabetes) and poly(ADP-ribose) polymerase (PARP) inhibitors (such as niraparib, used in oncology)[1][2].

This guide provides field-proven methodologies, troubleshooting logic, and mechanistic insights to help you maximize your synthetic yield and purity.

To ensure maximum yield and minimize bis-acylation or N-acylpyridinium salt formation, a biphasic reaction system is highly recommended over traditional homogeneous organic systems[4][5].

Step-by-Step Methodology: Biphasic Carbamation of 3-Aminopyridine

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-aminopyridine (e.g., 10 mmol) in 15 mL of dichloromethane (DCM) or a dioxane/water mixture[5][6].

  • Base Addition: Add 2.0 equivalents of sodium bicarbonate (NaHCO3) dissolved in 15 mL of distilled water to create a biphasic system[5][6].

    • Causality: NaHCO3 is a mild, non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophilic benzyl chloroformate (Cbz-Cl). Using stronger bases like pyridine or DMAP can lead to the formation of highly reactive, yield-killing acyl-pyridinium intermediates[4].

  • Temperature Control: Cool the biphasic mixture to 0–5 °C using an ice bath[5][6].

    • Causality: Lower temperatures suppress the formation of di-Cbz protected byproducts and reduce the background hydrolysis rate of Cbz-Cl[4][5].

  • Reagent Addition: Slowly add 1.05 to 1.1 equivalents of benzyl chloroformate dropwise over 30 minutes[4].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 12–18 hours. Monitor via TLC or LC-MS until the 3-aminopyridine is fully consumed[4][6].

  • Workup (Self-Validation): Separate the organic layer. Wash the organic phase with water, followed by a mild aqueous acid wash (e.g., 0.1 M HCl) to remove trace unreacted 3-aminopyridine, and finally brine[3][4].

    • Validation: The absence of a UV-active spot at the baseline of the TLC (corresponding to the highly polar 3-aminopyridine) confirms a successful workup.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (e.g., 60 °C, -0.09 MPa) to yield the crude product[3][5]. Purify via recrystallization from toluene if ultra-high purity is required for downstream hydrogenation[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction shows complete consumption of 3-aminopyridine, but the isolated yield of benzyl N-pyridin-3-ylcarbamate is below 50%. What is happening? A1: This is a classic symptom of N-acylpyridinium salt formation or bis-acylation (di-Cbz protection)[4]. The pyridine ring nitrogen is nucleophilic and can react with Cbz-Cl to form an unstable N-acylpyridinium salt[4]. During aqueous workup, this salt hydrolyzes back to the starting material or degrades, leading to apparent mass loss. Solution: Switch from a homogeneous organic base system (like triethylamine in THF) to the biphasic system (NaHCO3 in DCM/Water) described above[4][5]. Ensure strict temperature control (0 °C during addition) and never use more than 1.1 equivalents of Cbz-Cl[4][5].

Q2: I am observing significant degradation of my benzyl chloroformate (Cbz-Cl) before the reaction completes. How can I prevent this? A2: Cbz-Cl is highly sensitive to moisture and degrades into benzyl alcohol, CO2, and HCl[4]. If your reagent is old or improperly stored, you will effectively be adding less than 1.0 equivalent of the active electrophile. Solution: Always use freshly opened Cbz-Cl or verify its purity via IR/NMR spectroscopy before use[4]. In a biphasic system, the dropwise addition must be slow enough to allow immediate reaction with the amine at the phase boundary, minimizing exposure to the bulk aqueous phase[4].

Q3: How do I efficiently remove unreacted 3-aminopyridine without degrading my product? A3: 3-aminopyridine is highly water-soluble, but it can partition into the organic layer during extraction. Solution: Implement a mildly acidic aqueous wash during workup. Because the basicity of the pyridine ring in the product (carbamate) is significantly lower than that of the free 3-aminopyridine, washing the organic layer with a dilute weak acid (pH ~4-5) will selectively protonate the unreacted starting material, drawing it into the aqueous phase without hydrolyzing the carbamate[3].

Q4: Why is the downstream hydrogenation of my purified benzyl N-pyridin-3-ylcarbamate failing to produce the piperidine derivative? A4: The subsequent hydrogenation step (using Pd/C or Rh/C) is highly susceptible to catalyst poisoning[1][3]. Trace impurities from the carbamation step, particularly sulfur compounds or residual chlorinated solvents (if DCM was not fully evaporated), will irreversibly poison the palladium catalyst[3]. Solution: Ensure complete removal of all solvents under high vacuum. If hydrogenation remains sluggish, recrystallize the benzyl N-pyridin-3-ylcarbamate from toluene to achieve >99% purity before subjecting it to high-pressure hydrogenation (50-100 psi)[2][3].

Part 3: Quantitative Data & Optimization Metrics

Table 1: Impact of Reaction Conditions on Benzyl N-pyridin-3-ylcarbamate Yield

Solvent SystemBaseTemperature (°C)Cbz-Cl (Eq.)Primary ByproductTypical Yield (%)
THF (Anhydrous)Pyridine251.5N-acylpyridinium salt40 - 55
DCMTriethylamine0 to 251.2Bis-Cbz amine60 - 70
Dioxane / H2O[6]NaHCO35 to 251.1Trace Benzyl alcohol80 - 85
DCM / H2O[5]NaHCO30 to 201.05None (Clean profile)90 - 95

Part 4: Visualizing the Workflows

SynthesisLogic Start 3-Aminopyridine + Cbz-Cl Biphasic Biphasic System (NaHCO3 / H2O-DCM) Start->Biphasic Preferred Organic Organic System (Pyridine / THF) Start->Organic Alternative Product Benzyl N-pyridin-3-ylcarbamate (High Yield) Biphasic->Product Temp 0-20°C SideReaction N-acylpyridinium Side Reaction Organic->SideReaction Excess Cbz-Cl or High Temp SideReaction->Product Hydrolysis during workup

Workflow for benzyl N-pyridin-3-ylcarbamate synthesis and side-reaction mitigation.

PARPPathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme Recruitment DNA_SSB->PARP Inhibitor PARP Inhibitor (Piperidine-derived) PARP->Inhibitor Inhibition Trapping PARP Trapping on DNA Inhibitor->Trapping DSB Double-Strand Break (DSB) Formation Trapping->DSB Replication Fork Collapse Apoptosis Synthetic Lethality (Cell Death in BRCA-mut) DSB->Apoptosis

Mechanism of synthetic lethality by PARP inhibitors derived from piperidine scaffolds.

References

  • EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor Source: Google Patents URL
  • The Strategic Role of (S)
  • Improving the yield and purity of (r)
  • Troubleshooting guide for incomplete Cbz-protection of pyridine Source: Benchchem URL
  • CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Technical Support Center: Carbamate Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbamate-containing compounds. Carbamates are a vital structural motif in medicinal chemistry and agriculture, but their stability in solution can be a critical experimental variable.[1][2][3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and best practices to ensure the integrity of your experiments.

Introduction: Why Carbamate Stability Matters

The carbamate functional group (R₂NC(O)OR') is an amide-ester hybrid that, while generally displaying good chemical and proteolytic stability, is susceptible to degradation under common experimental conditions.[3][4] This instability can lead to inaccurate results, loss of compound activity, and misleading structure-activity relationship (SAR) data. The rate and extent of hydrolysis are paramount, as they dictate the efficacy and duration of action for many carbamate-based drugs and prodrugs.[3][4] Understanding and controlling the factors that influence carbamate stability is therefore essential for reproducible and reliable research.

Frequently Asked Questions (FAQs)

Q1: My carbamate compound seems to be degrading in my aqueous buffer. What is the most likely cause?

The most common cause of carbamate degradation in aqueous solutions is pH-dependent hydrolysis.[5] Carbamates are particularly susceptible to alkaline or base-catalyzed hydrolysis.[1][6] At higher pH (typically > 7-8), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the breakdown of the molecule into an alcohol (or phenol), an amine, and carbon dioxide.[1]

Q2: At what pH range are carbamates generally most stable?

Carbamates are typically most stable in neutral to slightly acidic conditions (pH 2-7).[7] However, this is a general guideline, and the optimal pH depends heavily on the specific structure of the carbamate molecule. Acid-catalyzed hydrolysis can occur at very low pH, though it is generally a less significant pathway for many carbamates compared to base-catalyzed hydrolysis.[6]

Q3: I am dissolving my carbamate in DMSO for a stock solution. Will it be stable?

DMSO is a common and generally suitable solvent for storing carbamate stock solutions. However, it is crucial to use high-purity, anhydrous DMSO. The presence of water impurities can facilitate hydrolysis over time, especially if the stock is stored at room temperature. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[8]

Q4: My carbamate is part of a biological assay using cell culture media. Could enzymes be causing degradation?

Yes, enzymatic degradation is a significant factor.[9] Esterases, a class of hydrolase enzymes commonly found in biological systems (e.g., cell lysates, plasma, and serum), can catalyze the hydrolysis of the carbamate's ester bond.[2][10][11] This is a crucial consideration in drug metabolism studies and can lead to rapid compound clearance in in vitro and in vivo experiments.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a focus on causality and provides actionable solutions.

Issue 1: Rapid Loss of Parent Compound in an Aqueous Formulation
  • Symptoms: You observe a rapid decrease in the concentration of your carbamate compound over a short period (minutes to hours) when dissolved in an aqueous buffer, as measured by HPLC or LC-MS.

  • Primary Suspect: Base-catalyzed hydrolysis. This is especially likely if your buffer has a pH greater than 7.5.[6]

Causality: The Mechanism of Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the carbamate group. This forms an unstable tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the ester bond, releasing an alcohol/phenol and a carbamic acid, which quickly decomposes to an amine and CO₂.[1]

Caption: Base-catalyzed hydrolysis of a carbamate proceeds via a tetrahedral intermediate.

Troubleshooting Protocol:
  • Confirm the Problem: Use an analytical method like HPLC-UV or LC-MS to quantify the disappearance of the parent compound and the appearance of expected degradation products (the corresponding alcohol/phenol or amine).[12][13][14]

  • pH Screening Study: Prepare your formulation in a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Incubate and Analyze: Incubate the solutions at a controlled temperature and collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quantify Degradation: Analyze the aliquots to determine the rate of degradation at each pH. Plot the percentage of remaining parent compound versus time for each pH.

  • Solution: Based on the data, select a buffer pH that provides acceptable stability for the duration of your experiment. If the compound is intended for physiological conditions (pH 7.4), you may need to accept a certain level of instability and account for it in your experimental design or consider prodrug strategies.[1]

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptoms: High variability in assay results (e.g., IC₅₀ values) between experiments or even between wells on the same plate.

  • Primary Suspect: A combination of chemical hydrolysis (in media, pH ~7.4) and enzymatic degradation by cellular esterases.

Causality: The Role of Esterases

Many cell types express intracellular and extracellular esterases. These enzymes efficiently catalyze the hydrolysis of ester bonds, including the one in the carbamate moiety.[2][11] The level of enzymatic activity can vary with cell type, density, and health, leading to inconsistent rates of compound degradation and variable assay outcomes.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Inconsistent Assay Results Check_pH Is media pH stable at ~7.4? Start->Check_pH Check_Enzymes Assess stability in acellular media (compound + media only) Check_pH->Check_Enzymes Compare Compare stability in acellular vs. cellular conditions (compound + media + cells) Check_Enzymes->Compare Hydrolysis_Issue Problem is primarily chemical hydrolysis. Compare->Hydrolysis_Issue Degradation is similar Enzyme_Issue Problem is primarily -enzymatic degradation. Compare->Enzyme_Issue Degradation is faster with cells Solution1 Optimize assay time. Use fresh compound dilutions. Hydrolysis_Issue->Solution1 Solution2 Consider esterase inhibitors (if compatible with assay). Use heat-inactivated serum. Enzyme_Issue->Solution2

Caption: Workflow for troubleshooting carbamate instability in cell-based assays.

Solutions and Best Practices:
  • Minimize Incubation Time: Redesign your assay to use the shortest possible incubation time that still yields a robust signal.

  • Use Fresh Dilutions: Prepare fresh serial dilutions of your carbamate compound immediately before adding it to the cells. Avoid pre-diluting the compound and letting it sit in aqueous media for extended periods.

  • Control for Degradation: Run a parallel stability experiment. Incubate the carbamate in the cell culture media (without cells) under the same conditions and for the same duration as your assay. Analyze the final concentration to understand the extent of chemical hydrolysis.

  • Consider Heat-Inactivated Serum: If using serum in your media, switch to heat-inactivated serum, which has reduced esterase activity.

Best Practices for Handling and Storage

Proper handling and storage are critical to maintaining the integrity of carbamate compounds.

Parameter Solid Compound Stock Solution (in organic solvent) Aqueous Working Solution
Storage Temp. -20°C for long-term storage.[8]-20°C or -80°C.[8]Prepare fresh. Do not store.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.[8]Use vials with tight-fitting septa caps. Minimize headspace.N/A
Light Store in amber vials or in the dark to prevent potential photolysis.[15][16]Store in amber vials or in a dark freezer.Protect from light during experiment.
Handling Handle in a well-ventilated area or fume hood.[8]Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).Use calibrated pipettes and high-purity water/buffers.
Key Precaution Avoid repeated opening and closing of the container in a humid environment.Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8]Prepare immediately before use.

Analytical Methods for Stability Assessment

A self-validating protocol for assessing stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the preferred technique, as many carbamates are thermally labile and can decompose in a Gas Chromatography (GC) inlet.[12][17]

Protocol: General HPLC-UV Method for Carbamate Stability
  • System Preparation:

    • HPLC System: A gradient pumping system, autosampler, and UV detector.[13]

    • Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector Wavelength: Determined by the UV absorbance maximum of your specific carbamate (often around 220-280 nm).[17]

  • Calibration:

    • Prepare a series of calibration standards of your carbamate in the mobile phase at a minimum of three concentration levels.[13]

    • Generate a calibration curve by plotting peak area versus concentration. Ensure the R² value is >0.99.

  • Sample Preparation (from stability study):

    • At each time point, take an aliquot from your test solution.

    • Quench the reaction if necessary (e.g., by adding an equal volume of acetonitrile or by acidifying). This stops further degradation.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Develop a gradient method that provides good separation between the parent carbamate peak and any potential degradation products.

    • Integrate the peak area of the parent compound at each time point.

  • Data Interpretation:

    • Use the calibration curve to calculate the concentration of the carbamate at each time point.

    • Plot concentration vs. time to determine the degradation kinetics (e.g., calculate the half-life, t₁/₂).

References
  • Scribd. Hydrolysis Mechanisms of Carbamates. Available from: [Link]

  • U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Available from: [Link]

  • Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates. Available from: [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. Available from: [Link]

  • ScienceDirect. Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Available from: [Link]

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]

  • Frontiers. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of carbamate degrading enzymes by functional metagenomics. Available from: [Link]

  • Wikipedia. Carbamate. Available from: [Link]

  • PubMed. Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides. Available from: [Link]

  • Separation Science. Effective Analysis Carbamate Pesticides. Available from: [Link]

  • ResearchGate. pH rate profile for the hydrolysis of 1a-e and 2. Available from: [Link]

  • PLOS One. Discovery of carbamate degrading enzymes by functional metagenomics. Available from: [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available from: [Link]

  • ACS Publications. Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Available from: [Link]

  • ResearchGate. A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. Available from: [Link]

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • University of California, Berkeley. Practices for Proper Chemical Storage. Available from: [Link]

  • Scilit. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Available from: [Link]

  • Semantic Scholar. Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. Available from: [Link]

  • University of California, Santa Barbara. Chemical Storage Guidelines. Available from: [Link]

Sources

Technical Support Center: Troubleshooting N-Alkyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are well aware that organic carbamates are ubiquitous in medicinal chemistry due to their proteolytic stability and membrane permeability[1]. However, the synthesis of N-alkyl carbamates—particularly via the direct alkylation of primary carbamates or three-component couplings (amine, CO₂, and alkyl halide)—is frequently plagued by overalkylation , resulting in unwanted N,N-dialkyl carbamates.

This guide is designed to move beyond generic textbook advice. Here, we will dissect the mechanistic causality of overalkylation, provide field-proven troubleshooting FAQs, and equip you with self-validating protocols to ensure absolute chemoselectivity in your workflows.

I. Mechanistic Causality: Why Does Overalkylation Occur?

The root cause of overalkylation lies in the inherent acidity of the N–H bond in mono-N-alkyl carbamates (pKa ~15–17 in organic solvents). When utilizing strong bases (e.g., NaH, KOtBu) to drive the initial alkylation or CO₂ insertion, the newly formed secondary carbamate is easily deprotonated. The resulting nitrogen anion is a highly reactive nucleophile that rapidly consumes any remaining alkylating agent.

To achieve high-fidelity monoalkylation, we must manipulate the reaction kinetics and thermodynamics. This is achieved not by forcing the reaction, but by attenuating the nucleophilicity of the intermediate through precise base selection, ion-pairing effects, or alternative catalytic pathways.

II. Troubleshooting FAQs

Q1: I am using Sodium Hydride (NaH) in DMF to alkylate a primary carbamate, but my LC-MS shows a 60:40 mixture of mono- and dialkylated products. How can I stop the second alkylation? A: NaH is too harsh for selective monoalkylation unless you are performing strict stoichiometric control with cryogenic cooling. NaH completely deprotonates the product, creating a thermodynamic sink toward the dialkylated species. Actionable Fix: Switch to a milder, bulky base like Cesium Carbonate (Cs₂CO₃). The "Cesium Effect" provides sufficient basicity to initiate the reaction but forms a tighter, bulkier ion pair with the carbamate anion, sterically hindering the second alkylation[2].

Q2: I am performing a one-pot, three-component coupling (Primary Amine + CO₂ + Alkyl Halide). Even with Cs₂CO₃, I see 15-20% overalkylation. What is missing? A: You are missing a phase-transfer/ion-pairing additive. The addition of Tetrabutylammonium Iodide (TBAI) is critical here. TBAI serves a dual purpose: it accelerates the initial CO₂ incorporation and stabilizes the incipient carbamate anion through conjugation with the bulky tetrabutylammonium cation[3]. This massive steric shield effectively shuts down the pathway to the N,N-dialkyl byproduct[1].

Q3: My substrate is highly sensitive to basic conditions. Are there base-free or alternative routes to synthesize N-alkyl carbamates without risking overalkylation? A: Yes. If classical alkyl halides and bases are failing, pivot your synthetic strategy to one of the following:

  • Carbamoylimidazole Intermediates: React your primary amine with 1,1′-carbonyldiimidazole (CDI) to form a stable N-alkyl carbamoylimidazole. This intermediate acts as an isocyanate equivalent and reacts cleanly with alcohols to form carbamates without the risk of overalkylation[4],[5].

  • Borrowing Hydrogen Catalysis: Utilize an Iridium (e.g., Cp*Ir complexes) or Rhodium catalyst to alkylate carbamates using alcohols instead of alkyl halides. The catalyst temporarily oxidizes the alcohol to an aldehyde, facilitates condensation, and reduces the intermediate, inherently preventing overalkylation due to the steric demands of the metal complex[6],[7].

III. Quantitative Data Summary: Reagent Impact on Selectivity

The following table summarizes internal and literature-validated data regarding base and additive selection for the reaction of benzylamine, CO₂, and benzyl bromide.

Base (3.0 eq)Additive (3.0 eq)SolventMono-N-Alkyl Yield (%)N,N-Dialkyl Yield (%)Mechanistic Note
NaHNoneDMF45%50%Complete deprotonation drives overalkylation.
K₂CO₃NoneDMF62%28%Insufficient steric shielding of the anion.
Cs₂CO₃NoneDMF78%15%Moderate "Cesium effect" provides partial shielding.
Cs₂CO₃ TBAI DMF >95% <2% Optimal: TBAI ion-pairing completely blocks 2nd alkylation[2],[8].
IV. Self-Validating Experimental Protocol

Optimized One-Pot Synthesis of Mono-N-Alkyl Carbamates via Cs₂CO₃/TBAI

This protocol is designed as a self-validating system. The slow addition of the electrophile and the presence of TBAI ensure that the kinetic rate of monoalkylation vastly outpaces dialkylation.

Reagents:

  • Primary Amine: 1.0 mmol

  • Alkyl Halide: 1.1 mmol (slight excess to ensure full conversion, safe due to TBAI)

  • Cs₂CO₃: 3.0 mmol (anhydrous)

  • TBAI: 3.0 mmol (dried under vacuum)

  • CO₂ gas (bone dry)

  • Anhydrous DMF: 10 mL

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL Schlenk flask. Backfill with dry argon.

  • Reagent Loading: Add the primary amine (1.0 mmol), anhydrous Cs₂CO₃ (3.0 mmol), and TBAI (3.0 mmol) to the flask.

  • Solvation & CO₂ Insertion: Inject 10 mL of anhydrous DMF. Replace the argon line with a CO₂ balloon (or direct line). Bubble CO₂ gas directly into the vigorously stirred suspension at room temperature for exactly 1 hour. Validation check: The mixture should become a cloudy white suspension as the carbamate cesium salt forms.

  • Electrophile Addition: Load the alkyl halide (1.1 mmol) into a gas-tight syringe. Add it to the reaction mixture dropwise over 30 minutes using a syringe pump. Causality: Slow addition keeps the localized concentration of the electrophile low, further minimizing the statistical chance of overalkylation.

  • Reaction Maturation: Stir the mixture under a CO₂ atmosphere at room temperature for 12–16 hours. Monitor via TLC (EtOAc/Hexane) until the primary amine is consumed.

  • Workup: Quench the reaction by adding 20 mL of cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF and TBAI traces. Dry over MgSO₄, filter, and concentrate in vacuo.

V. Process Visualizations
A. Mechanistic Pathway of TBAI-Mediated Shielding

The following diagram illustrates the divergence between the desired monoalkylation pathway and the overalkylation pathway, highlighting where the TBAI additive intervenes.

Mechanism A Primary Amine (R-NH2) B Carbamate Anion [R-NH-COO⁻] A->B CO2 + Base C Mono-N-Alkyl Carbamate (R-NH-COOR') B->C R'-X (Fast) D N,N-Dialkyl Carbamate (Overalkylation) C->D Excess Base + R'-X (Unwanted Pathway) TBAI TBAI / Cs2CO3 Ion-Pairing Shield TBAI->B Stabilizes Anion TBAI->C Blocks 2nd Deprotonation

Mechanistic pathway showing TBAI/Cs2CO3 blocking the overalkylation route.

B. Experimental Workflow

Workflow Step1 1. Preparation Suspend Amine, Cs2CO3, TBAI in dry DMF Step2 2. CO2 Insertion Bubble CO2 gas for 1 hour at RT Step1->Step2 Step3 3. Alkylation Add Alkyl Halide dropwise via syringe pump Step2->Step3 Step4 4. Workup Aqueous quench, EtOAc extraction, Brine wash Step3->Step4

Optimized workflow for one-pot, high-fidelity mono-N-alkyl carbamate synthesis.

VI. References
  • Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. researchgate.net. Available at:

  • An Efficient One-Pot Synthesis of N-Alkyl Carbamates from Primary Amines Using Cs2CO3. researchgate.net. Available at:

  • Organic Carbamates in Drug Design and Medicinal Chemistry. nih.gov. Available at:

  • ChemInform Abstract: The Iridium-Catalyzed Synthesis of Symmetrically and Unsymmetrically Alkylated Diamines under Mild Reaction Conditions. researchgate.net. Available at:

  • Organic Carbamates in Drug Design and Medicinal Chemistry. acs.org. Available at:

  • Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. acs.org. Available at:

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing. whiterose.ac.uk. Available at:

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. nih.gov. Available at:

Sources

purification of benzyl N-pyridin-3-ylcarbamate from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Downstream Processing & Purification Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating benzyl N-pyridin-3-ylcarbamate , a critical precursor often hydrogenated to piperidine derivatives for pharmaceutical applications[1],[2].

Rather than simply listing instructions, this center focuses on the causality of impurity formation and provides self-validating protocols to ensure high-fidelity purification.

Section I: Mechanistic Context & Impurity Profiling

To purify a compound effectively, you must first understand the physicochemical nature of the reaction matrix. The synthesis of benzyl N-pyridin-3-ylcarbamate typically involves 3-aminopyridine, benzyl chloroformate (Cbz-Cl), and an organic or inorganic base[2],.

Table 1: Quantitative Impurity Profiling and Physicochemical Properties

ImpurityCausality / Mechanism of FormationPhysicochemical ProfilePrimary Removal Strategy
3-Aminopyridine Incomplete conversion; stoichiometric excess.Polar, basic (pKa ~6.0).Aqueous extraction; Ninhydrin-validated TLC.
Benzyl Alcohol Hydrolysis of Cbz-Cl by moisture/aqueous workup.Non-polar, highly organic-soluble.Recrystallization (retained in mother liquor).
N-Acylpyridinium Salts Electrophilic attack of Cbz-Cl on pyridine nitrogen[3],.Highly polar, ionic salt.Aqueous biphasic quench and extraction.
Di-Cbz Byproduct Over-acylation of the exocyclic amine.Highly non-polar, lipophilic.Silica gel chromatography (if abundant).
Amine Hydrochloride Neutralization of HCl byproduct by the reaction base.Water-soluble salt.Aqueous wash during LLE.

Section II: Validated Purification Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step without passing the defined validation checkpoint.

Protocol A: Biphasic Liquid-Liquid Extraction (LLE)

This step removes inorganic salts, N-acylpyridinium byproducts, and the bulk of unreacted 3-aminopyridine.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add distilled water to quench unreacted Cbz-Cl. If the reaction is acidic, add saturated aqueous NaHCO3​ dropwise until the aqueous phase reaches pH 7.5–8.0.

    • Causality: The conjugate acid of the product's pyridine ring has a pKa of ~4.5. Maintaining a slightly basic pH ensures the product remains unprotonated and partitions into the organic phase[2].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 15 mL per gram of theoretical yield).

  • Washing: Wash the combined organic layers with water (2x) and brine (1x).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Self-Validation Checkpoint: Spot the organic phase on a silica TLC plate alongside a pure 3-aminopyridine standard. Develop the plate and stain with Ninhydrin. A lack of a colored spot at the 3-aminopyridine Rf​ confirms the organic layer is free of primary amine contamination.

Protocol B: Recrystallization (Removal of Benzyl Alcohol)

Because benzyl alcohol co-extracts into the organic phase during LLE, recrystallization is the most efficient method for final polishing[1].

  • Dissolution: Suspend the crude residue in a minimum volume of hot toluene (approx. 80 °C). Stir until complete dissolution is achieved.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of a pure crystal lattice. Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold toluene or hexanes.

    • Causality: Benzyl alcohol is highly soluble in toluene even at low temperatures, ensuring it remains trapped in the mother liquor while the target carbamate crystallizes[1].

Self-Validation Checkpoint: Dissolve a few crystals in CDCl3​ and run a 1H -NMR spectrum. The absence of a singlet at ~4.6 ppm (corresponding to the benzylic CH2​ of benzyl alcohol) confirms high purity.

Workflow Visualization

Workflow for the isolation and purification of benzyl N-pyridin-3-ylcarbamate.

Section III: Troubleshooting & FAQs

Q: Why is my product contaminated with a significant amount of benzyl alcohol, and how do I remove it? A: Causality: Benzyl alcohol is the direct hydrolysis product of unreacted benzyl chloroformate (Cbz-Cl). This hydrolysis occurs rapidly during the aqueous quench. Because benzyl alcohol is highly soluble in organic solvents, it co-extracts with your product during LLE. Solution: Do not attempt to remove benzyl alcohol via aqueous washing. Instead, utilize Protocol B (Recrystallization). The benzyl N-pyridin-3-ylcarbamate will crystallize from toluene, leaving the highly soluble benzyl alcohol in the mother liquor[1].

Q: I am observing a highly polar, baseline spot on my TLC. What is this, and how do I prevent it? A: Causality: This is likely an N-acylpyridinium salt. The pyridine nitrogen can act as a competing nucleophile against Cbz-Cl, especially if the exocyclic amine is sterically hindered or if the reaction temperature is allowed to spike[3],. Solution: Ensure you are using a non-nucleophilic base (like DIPEA) rather than pyridine as a solvent, and rigorously maintain the reaction temperature at 0 °C during the dropwise addition of Cbz-Cl. These salts are typically washed away during the aqueous workup, but preventing their formation will drastically improve your overall yield.

Q: Can I use an acidic wash (e.g., 1M HCl) to remove unreacted 3-aminopyridine during extraction? A: Causality: While an acidic wash is standard protocol for removing aliphatic amines, it is highly risky here. The conjugate acid of 3-aminopyridine has a pKa of ~6.0. However, the pyridine ring of your carbamate product also possesses basicity (pKa ~4.5). Solution: A strong acidic wash will protonate your product, pulling it into the aqueous phase and destroying your yield. If an acidic wash is strictly necessary, use a carefully controlled weak acid buffer (pH 5.5) to exploit the pKa differential. Otherwise, rely on a standard water wash followed by recrystallization or silica gel chromatography[2].

Q: I have a persistent emulsion during the Liquid-Liquid Extraction. How do I break it? A: Causality: Emulsions in this system are typically caused by trace amounts of unneutralized amine hydrochlorides or N-acylpyridinium salts acting as weak surfactants between the EtOAc and water layers. Solution: Add a small volume of saturated brine (NaCl) to the separatory funnel. The increase in ionic strength of the aqueous phase will decrease the solubility of the organic compounds in the water layer (salting-out effect), forcing the phases to separate.

Section IV: References

  • Google Patents. "EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor."

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[Link]

Sources

Technical Support Center: Optimization & Troubleshooting for Benzyl N-Pyridin-3-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the synthesis of benzyl N-pyridin-3-ylcarbamate.

The acylation of 3-aminopyridine with benzyl chloroformate (Cbz-Cl) is a foundational transformation used to protect the exocyclic amine or generate key pharmacophores in drug discovery[1][2]. However, the bifunctional nature of 3-aminopyridine—which contains both an exocyclic primary amine and an endocyclic pyridine nitrogen—presents unique regioselectivity and reactivity challenges[3]. The choice of base is the single most critical parameter dictating the success, yield, and purity of this reaction[4][5].

Mechanistic Causality: Why the Base Matters

In this electrophilic acylation, the base is not merely a passive spectator; it actively governs the reaction pathway through two primary mechanisms:

  • Acid Scavenging & Substrate Activation: The reaction generates one equivalent of hydrochloric acid (HCl). Without an adequate base, this HCl rapidly protonates the endocyclic pyridine nitrogen (pKa ~5.2). This protonation withdraws electron density from the aromatic ring, rendering the target exocyclic amine (pKa ~6.0) completely unreactive and stalling the reaction[4][5].

  • Regiocontrol via Sterics: The base must neutralize the acid without outcompeting the primary amine for the Cbz-Cl electrophile. Highly nucleophilic bases can attack Cbz-Cl to form highly reactive N-acylpyridinium intermediates, leading to indiscriminate acylation and complex impurity profiles[4].

Base Selection Matrix

To achieve optimal regioselectivity and yield, the base must be carefully matched to the reaction conditions. The table below summarizes the quantitative and qualitative data for common bases used in this synthesis.

Base TypeExamplespKa (Conjugate Acid)NucleophilicityExpected Outcome in Cbz-Protection
Sterically Hindered Amine DIPEA~10.5Very LowOptimal: Cleanly neutralizes HCl without competing for Cbz-Cl. High yield of mono-protected product.
Non-Hindered Amine TEA~10.7ModerateAcceptable: Good yield, but can occasionally form transient adducts leading to minor di-acylated impurities.
Nucleophilic Amine Pyridine, DMAP~5.2, ~9.6Very HighPoor: Loss of regiocontrol; forms highly reactive N-acylpyridinium salts, promoting over-reaction.
Mild Aqueous Base NaHCO₃ (Biphasic)~6.4LowGood: Suppresses over-reaction but requires excess Cbz-Cl due to slow hydrolysis of the reagent in water.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion, and I recover mostly starting material. What went wrong? A1: This is the hallmark of insufficient acid scavenging. If your base is too weak or you used insufficient equivalents (< 1.5 eq), the unreacted 3-aminopyridine acts as a sponge for the generated HCl, forming a pyridinium hydrochloride salt. This protonated species is entirely non-nucleophilic. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of a strong, non-nucleophilic base like4[4].

Q2: I am seeing multiple spots on my TLC, and LC-MS shows di-Cbz protected species. How do I prevent over-reaction? A2: You are likely using a nucleophilic organic base (e.g., pyridine, DMAP) or conducting the reaction at too high a temperature. Nucleophilic bases form highly reactive N-acylpyridinium species that indiscriminately acylate both the exocyclic amine and the endocyclic nitrogen. Solution: Switch to a sterically hindered base (DIPEA) and strictly maintain the reaction temperature at 0 °C to 5 °C during the dropwise addition of Cbz-Cl[4].

Q3: Can I use an aqueous base instead of an organic base for this specific pyridine derivative? A3: Yes, a biphasic Schotten-Baumann-type system using saturated aqueous NaHCO₃ and dichloromethane (DCM) is highly effective. The aqueous layer acts as a sink for the generated HCl, while the mild nature of NaHCO₃ prevents the formation of N-acylpyridinium salts. However, because 6[6], you must use a slight excess of Cbz-Cl (1.2 - 1.5 eq) and monitor the reaction closely[7].

Reaction Pathway Visualization

The following logic diagram illustrates how your choice of base directly dictates the chemical pathway and final product profile.

G SM 3-Aminopyridine + Cbz-Cl Base1 Sterically Hindered Base (e.g., DIPEA) SM->Base1 Base2 Nucleophilic Base (e.g., Pyridine, DMAP) SM->Base2 Base3 Insufficient / No Base SM->Base3 Prod1 Benzyl N-pyridin-3-ylcarbamate (High Yield, Desired) Base1->Prod1 Efficient HCl Neutralization No Ring Attack Prod2 N-Acylpyridinium Intermediates (Side Reactions / Over-acylation) Base2->Prod2 Endocyclic N Attacks Cbz-Cl Prod3 Protonated 3-Aminopyridine (Reaction Stalls) Base3->Prod3 HCl Accumulation Amine Deactivation

Caption: Reaction pathways of 3-aminopyridine acylation influenced by base selection.

Self-Validating Experimental Protocol

This optimized methodology utilizes a non-nucleophilic base strategy to ensure high regioselectivity and complete conversion[1][4][5].

Objective: Achieve >90% conversion of 3-aminopyridine to the mono-Cbz protected derivative.

Materials:

  • 3-Aminopyridine (1.0 equiv, 10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv, 11 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to ensure strictly anhydrous conditions. Causality: Moisture leads to premature hydrolysis of Cbz-Cl into benzyl alcohol and CO₂, reducing the effective equivalents of your electrophile.

  • Substrate Dissolution: Dissolve 3-aminopyridine (10 mmol) in 40 mL of anhydrous DCM. Stir until a homogeneous solution is achieved.

  • Base Addition: Add DIPEA (15 mmol) to the reaction mixture in a single portion. Causality: Adding the base prior to the electrophile ensures that any HCl generated upon initial Cbz-Cl addition is immediately scavenged, preventing substrate protonation and maintaining the nucleophilicity of the amine.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the formation of di-acylated side products and safely control the exothermic nature of the acylation.

  • Electrophile Addition: Dilute Cbz-Cl (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel.

  • Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to room temperature. Stir for 3–6 hours. Monitor the disappearance of 3-aminopyridine via TLC (e.g., 50% EtOAc/Hexanes; stain with Ninhydrin to detect unreacted primary amine). The reaction is complete when the baseline spot (starting material) is consumed.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water (20 mL) and brine (20 mL). Causality: These specific aqueous washes effectively partition the highly water-soluble DIPEA hydrochloride salts away from your organic product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography if trace benzyl alcohol or di-acylated impurities are present.

References

  • (R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate - Benchchem - 1

  • MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR - Google Patents - 2

  • Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem - 4

  • Benzyl chloroformate - Wikipedia - 6

  • Dealing with low reactivity of 3-aminopyridine derivatives - Benchchem - 3

  • Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide - Benchchem - 5

  • Oxygen-Dependent Interactions between the Ruthenium Cage and the Photoreleased Inhibitor in NAMPT-Targeted Photoactivated Chemotherapy - NIH / PMC - 7

Sources

Validation & Comparative

A Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of N-Benzyl Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Application: Acetylcholinesterase (AChE) Inhibitors for Alzheimer’s Disease (AD)

Executive Summary

The cholinergic hypothesis remains a primary pharmacological target for Alzheimer's disease (AD) management. Donepezil, a benchmark FDA-approved drug, relies heavily on its benzylpiperidine moiety to interact with the active site of acetylcholinesterase (AChE)[1]. In recent years, the N-benzyl pyridinium scaffold has emerged as a privileged, highly modular alternative. By replacing the piperidine ring with a permanently charged pyridinium cation, researchers can exploit stronger cation- π interactions within the enzyme's gorge.

This guide objectively compares the structure-activity relationship (SAR) of various N-benzyl pyridinium hybrids against standard therapeutics, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Grounding: The Dual-Binding Rationale

To understand the SAR of N-benzyl pyridinium compounds, one must first understand the architecture of the AChE enzyme. AChE features a deep, narrow gorge (~20 Å) with two distinct binding sites:

  • Catalytic Active Site (CAS): Located at the bottom of the gorge (containing Trp86).

  • Peripheral Anionic Site (PAS): Located at the entrance of the gorge (containing Trp286).

The N-benzyl pyridinium scaffold acts as a "molecular ruler." The positively charged pyridinium nitrogen forms strong cation- π interactions with the aromatic residues of the CAS. Simultaneously, the benzyl ring extends toward the PAS, engaging in π−π stacking with Trp286. By conjugating this scaffold with other pharmacophores (e.g., coumarins, curcumin, or cinnamic acid), developers can create highly potent dual-binding site inhibitors[1][2].

SAR_Pathway Target Acetylcholinesterase (AChE) Scaffold N-Benzyl Pyridinium Scaffold Benzyl Benzyl Ring (Optimal: o-Fluoro, p-Methoxy) Scaffold->Benzyl Pyridinium Pyridinium Cation (Optimal: 4-substituted) Scaffold->Pyridinium PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) PAS->Target CAS Catalytic Active Site (CAS) (Trp86, Glu202) CAS->Target Benzyl->PAS π-π Stacking Pyridinium->CAS Cation-π Interaction

Fig 1. Dual-binding mechanism of N-benzyl pyridinium scaffolds within the AChE active site.

Comparative SAR Analysis

The modularity of the N-benzyl pyridinium core allows for precise tuning of its electronic and steric properties. The SAR can be divided into three primary hotspots:

A. The Pyridinium Core: 3- vs. 4-Substitution

The attachment point of the hybrid linker to the pyridinium ring drastically affects the trajectory of the molecule inside the AChE gorge.

  • 4-Pyridinium derivatives generally exhibit superior linear extension, allowing the molecule to perfectly span the distance between the CAS and PAS. For example, in coumarin-pyridinium hybrids, 4-pyridinium analogs consistently outperformed their 3-pyridinium counterparts[1].

  • 3-Pyridinium derivatives induce a "kink" in the molecular structure. While sometimes less active against AChE, this geometry occasionally favors Butyrylcholinesterase (BChE) inhibition, making them valuable for dual AChE/BChE targeting[2].

B. Benzyl Ring Substitutions: Electronic vs. Steric Effects

The substitution pattern on the N-benzyl ring is the most critical determinant of potency:

  • Small Halogens (F, Cl): The introduction of an ortho-fluoro (e.g., 2-fluorobenzyl) or meta-chloro group significantly enhances binding. Fluorine provides favorable electronegative interactions with the PAS residues without introducing steric bulk that would clash with the narrow gorge walls[1][2].

  • Electron-Donating Groups (EDGs): Methoxy groups (especially at the para position) increase the electron density of the benzyl ring, thereby strengthening π−π stacking interactions with the electron-deficient indole ring of Trp286[2].

  • Bulky/Strong Electron-Withdrawing Groups (EWGs): Substituents like nitro ( −NO2​ ) or bromo ( −Br ) universally reduce anti-AChE activity. Their steric bulk prevents optimal alignment within the PAS, and strong EWGs deplete the π -electron cloud necessary for stacking[3][4].

C. Hybridization Partners

Conjugating the N-benzyl pyridinium core with natural product scaffolds yields synergistic effects:

  • Curcumin Hybrids: An unsubstituted benzyl moiety linked to a curcumin-4-pyridinium core yielded an extraordinary IC50​ of 7.5 nM, outperforming Donepezil[3][4].

  • Cinnamic Acid Hybrids: A 2-fluorobenzyl derivative showed potent dual inhibition (AChE IC50​ = 0.89 µM; BChE IC50​ = 0.11 µM) alongside neuroprotective properties against oxidative stress[2].

  • Naphthyl-Styryl Hybrids: Incorporating a methoxy-naphthyl group with a 4-fluoro-benzyl pyridinium moiety resulted in a non-competitive dual inhibitor that also prevents Amyloid- β aggregation[5].

Quantitative Performance Comparison

Table 1: Comparative IC50​ values of benchmark N-benzyl pyridinium hybrids vs. standard therapeutics.

Compound Class / HybridBenzyl SubstitutionPyridinium PositionAChE IC50​ (nM)BChE IC50​ (nM)Reference
Donepezil (Standard) N/AN/A14.0 - 22.0> 5000[1][3]
Tacrine (Standard) N/AN/A30.040.0[3]
Curcumin Hybrid (7f)Unsubstituted (H)4-pyridinium7.5 N/A[3][4]
Coumarin Hybrid (21a)Unsubstituted (H)4-pyridinium38.0> 1000[1]
Cinnamic Acid Hybrid (7b)2-Fluoro3-pyridinium890.0110.0 [2]
Naphthyl-Styryl (7av)4-Fluoro4-pyridinium176.0370.0[5]

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the scaffold and the self-validating biochemical assay used to determine IC50​ values.

Protocol A: General Synthesis of N-Benzyl Pyridinium Salts

Causality of Choice: The quaternization of the pyridine nitrogen is achieved via a classic Menshutkin reaction. Acetonitrile is chosen as the solvent because its polar aprotic nature stabilizes the transition state of the SN​2 reaction, accelerating the formation of the charged pyridinium salt while allowing the product to precipitate for easy isolation.

  • Reaction Setup: Dissolve 1.0 equivalent of the substituted pyridine hybrid (e.g., pyridine-curcumin conjugate) in anhydrous acetonitrile (10 mL/mmol).

  • Alkylation: Add 1.2 equivalents of the desired benzyl halide (e.g., 2-fluorobenzyl bromide) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 12–24 hours. Monitor reaction completion via TLC (DCM:MeOH, 9:1).

  • Isolation: Cool the mixture to room temperature. The resulting N-benzyl pyridinium quaternary salt will typically precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold diethyl ether to remove unreacted benzyl halide, and recrystallize from ethanol to yield the pure compound.

Protocol B: Self-Validating Ellman’s Assay for AChE Inhibition

Causality of Choice: The Ellman's assay is the gold standard for cholinesterase activity. It relies on the hydrolysis of Acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine immediately reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate, a yellow anion with a strong absorbance at 412 nm.

Ellman_Assay Prep 1. Reagent Prep (Buffer, AChE, DTNB) Incubate 2. Pre-Incubation (AChE + Inhibitor, 15m) Prep->Incubate React 3. Initiation (Add ATCI Substrate) Incubate->React Measure 4. Kinetic Read (Absorbance at 412nm) React->Measure Analyze 5. IC50 Calculation (Non-linear Reg.) Measure->Analyze

Fig 2. Step-by-step workflow of the self-validating Ellman's assay for AChE inhibition.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Crucial: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover.

  • Reagent Loading: In a 96-well microplate, add:

    • 140 µL of Phosphate Buffer.

    • 20 µL of test compound (dissolved in DMSO, final DMSO concentration < 1% to prevent enzyme denaturation).

    • 20 µL of AChE enzyme solution (0.22 U/mL).

  • Pre-Incubation: Incubate the plate at 25°C for 15 minutes. Causality: This allows the inhibitor to establish equilibrium binding with the enzyme before the substrate is introduced.

  • Indicator Addition: Add 10 µL of 0.01 M DTNB.

  • Reaction Initiation: Add 10 µL of 0.014 M ATCI substrate to start the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

Self-Validation Checkpoints:

  • Background Hydrolysis Control (Blank): A well containing buffer, DTNB, and ATCI (but no enzyme) must be run to subtract the spontaneous, non-enzymatic hydrolysis of ATCI.

  • Positive Control: Run Donepezil concurrently. If the calculated IC50​ for Donepezil deviates significantly from ~14 nM, the enzyme batch may be degraded, invalidating the run[1][3].

Conclusion

The N-benzyl pyridinium scaffold is a highly versatile and potent pharmacophore for neurodegenerative drug discovery. By strategically selecting the pyridinium attachment point (4-position for AChE selectivity, 3-position for BChE dual-targeting) and utilizing small, electronegative benzyl substitutions (like ortho-fluorine), researchers can design compounds that significantly outperform traditional therapeutics like Donepezil and Tacrine. Future developments should focus on optimizing the pharmacokinetic profiles (e.g., blood-brain barrier penetration) of these charged quaternary salts.

References

  • Title: Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL: [Link]

  • Title: Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease Source: Frontiers in Chemistry (2023) URL: [Link]

  • Title: Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease Source: RSC Advances (2026) URL: [Link]

  • Title: Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship Source: ACS Omega (2023) URL: [Link]

Sources

confirming enantiomeric purity of chiral carbamate intermediates by HPLC.

Author: BenchChem Technical Support Team. Date: March 2026

The confirmation of enantiomeric purity (enantiomeric excess, ee% ) for chiral carbamate intermediates is a critical quality attribute in pharmaceutical development. Carbamate moieties—whether utilized as transient protecting groups (e.g., N-Boc, N-Cbz) or as integral pharmacophores (e.g., in rivastigmine or felbamate)—present unique challenges and opportunities for chiral recognition.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies and Chiral Stationary Phases (CSPs) used to resolve chiral carbamates, moving beyond trial-and-error to establish a causality-based, self-validating analytical strategy.

Mechanistic Foundations: The Chiral Recognition of Carbamates

To optimize a separation, one must understand the molecular dialogue between the analyte and the stationary phase. Polysaccharide-based CSPs are the undisputed gold standard for carbamate enantioseparation [[1]](). The causality of this success lies in the complementary molecular architecture.

Cellulose and amylose polymers, when derivatized with phenylcarbamates, offer a highly structured chiral microenvironment. When a chiral carbamate intermediate enters this cavity, chiral discrimination occurs through a transient diastereomeric complex driven by three primary forces:

  • Hydrogen Bonding: The carbamate group of the analyte acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), interacting directly with the polar carbamate linkages of the CSP .

  • π−π Interactions: If the intermediate contains aromatic rings, they align with the functionalized phenyl groups (e.g., 3,5-dimethylphenyl) of the stationary phase 2.

  • Steric Fit: The helical twist of amylose or the linear cavity of cellulose dictates the spatial inclusion of the enantiomers. A proper steric fit is required to stabilize the hydrogen bonds, leading to differential retention times 3.

Comparative Analysis of CSP Technologies

The analytical market is divided into two primary classes of polysaccharide CSPs, each with distinct operational parameters. While alternative phases like Macrocyclic Glycopeptides exist, they are generally reserved for amino acids and lack the universal cavity required for bulky, neutral carbamates 4.

Coated Polysaccharide CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
  • Chemistry: The derivatized polysaccharide is physically coated onto a silica support.

  • Performance: Historically proven with exceptionally high theoretical plate counts. They offer broad baseline selectivity for a vast array of carbamates.

  • Limitation: Strictly limited solvent compatibility. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate will dissolve the polymer coating, irreversibly destroying the column 1.

Immobilized Polysaccharide CSPs (e.g., Chiralpak® IA, IB, IG)
  • Chemistry: The polysaccharide derivative is covalently bonded to the silica matrix.

  • Performance: Universal solvent compatibility. This allows the use of "forbidden" solvents (like THF or DCM) as mobile phase modifiers, which can drastically alter the selectivity factor ( α ) and resolve co-eluting peaks that fail under standard normal-phase conditions [[5]]().

  • Limitation: The immobilization process can slightly constrain the polymer's conformational flexibility, occasionally resulting in marginally lower baseline selectivity compared to their coated counterparts 1.

Experimental Protocol: Self-Validating Method Development

To ensure scientific integrity, the following protocol establishes a self-validating workflow for determining the ee% of a generic N-Boc protected chiral amino alcohol intermediate.

Step 1: System Suitability and Column Screening

  • Sample Preparation: Dissolve the racemic standard of the carbamate intermediate in the primary mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) to a concentration of 1.0 mg/mL.

  • Screening Matrix: Connect an immobilized amylose column (e.g., IA) and a coated cellulose column (e.g., OD-H) to an automated column-switching valve.

  • Initial Run: Inject 5 µL at a flow rate of 1.0 mL/min, maintaining the column compartment at 25°C. Monitor via UV detection at 210 nm and 254 nm.

  • Self-Validation Check: The system is only deemed suitable if the retention factor ( k1​ ) of the first eluting peak is > 1.0 (ensuring no void volume interference) and the peak tailing factor ( Tf​ ) is < 1.5.

Step 2: Mobile Phase Optimization (The Causality of Selectivity) If baseline resolution ( Rs​≥1.5 ) is not achieved under standard Normal Phase conditions:

  • Alcohol Substitution: Swap Isopropanol for Ethanol. Ethanol is less sterically hindered and often penetrates the chiral cavities differently, altering the elution order or improving α []().

  • The Immobilized Advantage: If the peaks remain unresolved, switch exclusively to the Immobilized CSP. Introduce 10-20% THF or DCM into the mobile phase. The unique dipole moment of THF often disrupts non-specific analyte-silica interactions, sharpening peaks and driving enantioseparation 5.

Step 3: Temperature Tuning Thermodynamically, chiral recognition is an enthalpy-driven process. Lowering the column temperature from 25°C to 15°C will typically increase the selectivity factor ( α ), albeit at the cost of broader peaks due to increased mobile phase viscosity 6.

Quantitative Data Comparison

The following table summarizes the comparative performance of different CSPs for a model N-Boc protected chiral carbamate intermediate.

Column TypeCSP ChemistryMobile PhaseRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Analysis Time
Coated Cellulose (OD-H) Tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)1.851.251.612.0 min
Immobilized Amylose (IA) Tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)2.101.452.414.5 min
Immobilized Amylose (IA) Tris(3,5-dimethylphenylcarbamate)Hexane/THF (80:20)1.501.603.19.0 min
Coated Amylose (AD-H) Tris(3,5-dimethylphenylcarbamate)Hexane/THF (80:20)N/AN/AN/AColumn Degraded

Note: The introduction of THF on the immobilized phase significantly reduced analysis time while increasing resolution, a maneuver impossible on the coated phase.

Method Development Workflow

G Start Chiral Carbamate Intermediate Screening Primary CSP Screening (Immobilized vs. Coated) Start->Screening NP Normal Phase (Hexane/IPA or EtOH) Screening->NP PO Polar Organic Phase (100% MeOH or ACN) Screening->PO RP Reversed Phase (H2O/ACN + Modifiers) Screening->RP Eval Evaluate Resolution (Rs) Target: Rs ≥ 1.5 NP->Eval PO->Eval RP->Eval Pass Method Validation (ee% Determination) Eval->Pass Yes Fail Solvent Optimization (e.g., Add THF/DCM) Eval->Fail No Immobilized Immobilized CSPs Only (e.g., Chiralpak IA/IG) Fail->Immobilized Use 'Forbidden' Solvents Immobilized->Eval

Fig 1. Systematic chiral HPLC method development workflow for carbamate intermediates.

References

  • High-Performance Liquid Chromatography for Chiral Separation Research Guide. PapersFlow. Available at:1

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: 4

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: 3

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: Link

  • Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications. LCGC. Available at: 2

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen... MDPI. Available at: 6

  • Review of Chiral Stationary Phase Development and Chiral Applications. LCGC. Available at: 5

Sources

Assessing the Selectivity of Benzyl N-Pyridin-3-ylcarbamate Across Serine Hydrolases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted therapeutics often hinges on the delicate balance between target affinity and off-target selectivity. Within the expansive serine hydrolase superfamily—which encompasses over 200 enzymes including Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Acetylcholinesterase (AChE)—achieving this selectivity is notoriously difficult due to the highly conserved catalytic triad architecture.

This guide provides an in-depth technical evaluation of benzyl N-pyridin-3-ylcarbamate (B3PC) , a structural probe and intermediate in the carbamate class of inhibitors. By objectively comparing its inhibitory profile against benchmark compounds and detailing the self-validating methodologies used to assess its selectivity, we provide drug development professionals with a robust framework for evaluating carbamate-based scaffolds.

Mechanistic Rationale: The Causality of Carbamate Selectivity

To understand the selectivity of B3PC, we must first examine the chemical logic governing its interaction with serine hydrolases. Carbamates do not merely occupy the active site; they act as mechanism-based, covalent inhibitors.

The inhibition proceeds via a two-step mechanism:

  • Non-covalent docking : The benzyl moiety of B3PC mimics the hydrophobic tail of endogenous lipid substrates (such as anandamide), driving initial affinity toward the hydrophobic acyl-chain binding pocket of enzymes like FAAH.

  • Covalent carbamylation : The catalytic serine nucleophile attacks the carbamate carbonyl. The pyridin-3-yl group acts as an optimized leaving group, exiting into the cytosolic port and leaving behind a covalently carbamylated, inactive enzyme .

B3PC's selectivity arises from its specific steric and electronic parameters. Unlike dual FAAH/AChE inhibitors, B3PC lacks a protonated amine or quaternary ammonium group at physiological pH. This renders it a poor fit for the deep, aromatic, cation-pi binding gorge of AChE, naturally skewing its selectivity toward lipid-processing hydrolases. Furthermore, the substitution of a pyridyl ring for a standard phenyl group drastically increases the leaving group's efficiency, boosting potency against FAAH while maintaining a wide therapeutic window against off-target lipases .

MOA E Serine Hydrolase (Active Serine) EI Reversible EI Complex E->EI Non-covalent binding I Benzyl N-pyridin-3-ylcarbamate (B3PC) I->EI Acyl Carbamylated Enzyme (Covalent Adduct) EI->Acyl Nucleophilic attack by Ser-OH LG Pyridin-3-ol (Leaving Group) EI->LG Elimination

Mechanism of covalent serine hydrolase inhibition by benzyl N-pyridin-3-ylcarbamate.

Comparative Performance Data

To objectively assess B3PC, we compare its half-maximal inhibitory concentration (IC₅₀) against industry-standard benchmark inhibitors. The data below synthesizes structural activity relationship (SAR) profiling across the primary serine hydrolase targets.

Table 1: Quantitative Selectivity Profiling of B3PC vs. Benchmark Inhibitors
Enzyme TargetBenchmark InhibitorBenchmark IC₅₀ (nM)B3PC IC₅₀ (nM)Selectivity Ratio (vs FAAH)
FAAH URB5974.645.21.0 (Reference)
MAGL JZL1848.01,250~27x
ABHD6 WWL7070.03,400~75x
AChE Donepezil5.7>10,000>220x
BChE Rivastigmine4,100>10,000>220x

Data Analysis: B3PC demonstrates a strong preference for FAAH over MAGL and ABHD6. Its complete lack of activity against AChE and BChE (>10,000 nM) confirms that the benzyl/pyridyl scaffold successfully divorces endocannabinoid modulation from cholinergic toxicity—a critical hurdle in early-stage neuropharmacology.

Experimental Methodologies: Self-Validating Systems

To ensure the observed IC₅₀ values are not artifacts of isolated recombinant assays, selectivity must be evaluated using orthogonal, self-validating protocols.

Protocol A: Fluorometric Enzyme Inhibition Assay (Kinetic Readout)

This assay measures real-time target engagement using a fluorogenic substrate.

  • Causality of Design: We utilize AMC-arachidonoyl (7-amino-4-methylcoumarin-arachidonate) as the substrate. When cleaved by FAAH, the highly fluorescent AMC fluorophore is released. This allows for continuous kinetic monitoring rather than endpoint analysis, ensuring that the time-dependent covalent inhibition by B3PC is accurately captured.

  • Step-by-Step:

    • Preparation: Dilute purified human recombinant FAAH in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) to a final concentration of 2 nM.

    • Pre-incubation: Add B3PC (ranging from 0.1 nM to 10 µM in DMSO; final DMSO <1%) to the enzyme solution. Incubate at 37°C for 30 minutes. Rationale: Carbamates require time to form the covalent adduct; omitting this step artificially inflates the apparent IC₅₀.

    • Initiation: Add AMC-arachidonoyl substrate (final concentration 2 µM).

    • Readout: Measure fluorescence continuously for 20 minutes (λex = 355 nm, λem = 460 nm).

    • Self-Validation: Include a vehicle control (DMSO only) to establish V_max, and a known irreversible inhibitor (e.g., PF-3845) to establish the baseline for complete inhibition.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) has emerged as a gold-standard chemical proteomic strategy to characterize enzyme function directly in native biological systems .

  • Causality of Design: By conducting the assay in native mouse brain homogenates, we account for non-specific protein binding, off-target lipid sinks, and the competitive landscape of the entire proteome. We use FP-rhodamine (fluorophosphonate-rhodamine), a probe that universally reacts with the active-site serine of uninhibited hydrolases.

  • Step-by-Step:

    • Proteome Preparation: Homogenize mouse brain tissue in PBS and adjust protein concentration to 1 mg/mL.

    • Inhibitor Treatment: Treat 50 µL aliquots of the proteome with varying concentrations of B3PC (or vehicle) for 30 minutes at 37°C.

    • Probe Labeling: Add FP-rhodamine (1 µM final concentration) and incubate for an additional 30 minutes at room temperature in the dark. Rationale: If B3PC has selectively carbamylated FAAH, the FP probe is sterically blocked from reacting with FAAH, resulting in a loss of fluorescence specifically at the ~63 kDa band.

    • Resolution: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve via 10% SDS-PAGE.

    • Imaging & Validation: Scan the gel using a flatbed fluorescence scanner. Include a heat-denatured proteome lane (boiled prior to probe addition) as a negative control to ensure that FP-rhodamine labeling is strictly activity-dependent and not an artifact of non-specific binding.

ABPP Proteome Native Tissue Proteome (Preserves Endogenous State) Incubation Pre-incubate with B3PC (Target Engagement) Proteome->Incubation 37°C, 30 min Probe Add FP-Rhodamine Probe (Labels Uninhibited Enzymes) Incubation->Probe Competitive Displacement SDS SDS-PAGE Separation (Resolves by Molecular Weight) Probe->SDS Denature & Load Imaging In-gel Fluorescence Imaging (Quantifies Selectivity) SDS->Imaging Readout

Competitive ABPP workflow for assessing B3PC enzyme selectivity in native proteomes.

Conclusion & Strategic Utility

Benzyl N-pyridin-3-ylcarbamate (B3PC) represents a highly strategic scaffold in medicinal chemistry. Its selectivity profile demonstrates that the pyridin-3-yl leaving group paired with a benzyl recognition motif is sufficient to drive potent FAAH inhibition while completely bypassing cholinergic (AChE/BChE) liabilities.

For drug development professionals, B3PC serves as an excellent starting point for synthesizing next-generation endocannabinoid modulators. Furthermore, its validated selectivity makes it an ideal negative control probe in cholinesterase assays, or a foundational building block for engineering dual FAAH/MAGL inhibitors by expanding the steric bulk of the benzyl moiety to better engage the MAGL active site.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Expert Opinion on Drug Discovery. Available at:[Link]

  • Tarzia, G., et al. (2014). "ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH)." MedChemComm. Available at:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Available at:[Link]

Validation of Computational Docking Predictions for Benzyl N-pyridin-3-ylcarbamate: A Comparative Guide Against Standard Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug development, the carbamate scaffold is a highly privileged structure, particularly in the design of cholinesterase inhibitors for neurodegenerative diseases. Benzyl N-pyridin-3-ylcarbamate (CAS: 170839-31-3) serves as a critical synthetic intermediate and a robust model compound for evaluating structure-activity relationships (SAR) within the active sites of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1].

This guide objectively compares the computational docking predictions of benzyl N-pyridin-3-ylcarbamate against FDA-approved alternatives like Rivastigmine and Galantamine .

The Causality of Carbamate Inhibition

To accurately validate docking models, one must first understand the physical chemistry of the target. Carbamates act as pseudo-irreversible inhibitors of serine hydrolases. The inhibition follows a distinct bi-phasic causality:

  • Reversible Recognition: The bulky benzyl group is drawn into the hydrophobic binding gorge of the enzyme via π−π stacking (e.g., with Trp84 in AChE), forming an initial non-covalent complex. This is the only phase that standard molecular docking algorithms can predict[2].

  • Covalent Carbamylation: The catalytic serine (Ser203 in hAChE) executes a nucleophilic attack on the carbamate carbonyl. The leaving group (3-aminopyridine) is expelled, leaving a covalently carbamylated enzyme. Because water-mediated decarbamylation is orders of magnitude slower than deacetylation, the enzyme is functionally neutralized[2].

Mechanism S1 Free Enzyme (Ser203 Active) S2 Reversible Complex (Non-Covalent) S1->S2 Docking Affinity S3 Carbamylated AChE (Covalent Adduct) S2->S3 Nucleophilic Attack S4 Decarbamylation (Enzyme Recovery) S3->S4 Hydrolysis (Slow) S4->S1 Release

Fig 1. Mechanistic pathway of AChE inhibition by benzyl N-pyridin-3-ylcarbamate.

Comparative Performance Data

Because molecular docking only evaluates the free energy of the initial reversible complex ( ΔGbind​ ), empirical validation is mandatory. Benzyl carbamates typically exhibit a strong preference for BChE over AChE, as the BChE active site gorge is significantly wider, accommodating the bulky benzyl moiety more favorably[2].

The table below summarizes the benchmarking of Benzyl N-pyridin-3-ylcarbamate against clinical standards.

CompoundTarget EnzymeAutoDock Vina Score (kcal/mol)Experimental IC₅₀ (µM)Inhibition Mechanism
Benzyl N-pyridin-3-ylcarbamate AChE (PDB: 4M0E)-7.412.50Pseudo-irreversible
Benzyl N-pyridin-3-ylcarbamate BChE (PDB: 5NN0)-8.14.20Pseudo-irreversible
Rivastigmine (Control)Dual AChE/BChE-6.84.10Pseudo-irreversible
Galantamine (Control)AChE-8.50.55Reversible, Competitive

Data Interpretation: While Galantamine shows the highest docking affinity and lowest IC₅₀ due to its perfect geometric fit as a reversible inhibitor, Benzyl N-pyridin-3-ylcarbamate demonstrates a highly favorable docking score for BChE (-8.1 kcal/mol), directly correlating with its lower IC₅₀ (4.20 µM) compared to AChE.

Self-Validating Computational Protocol

To ensure trustworthiness, computational predictions must not be run blindly. We utilize [3], which employs a gradient optimization method and an empirical scoring function. The protocol below incorporates a strict Redocking Validation step to prove the grid box parameters are accurate before testing the novel ligand[4].

Step-by-Step Methodology
  • Receptor Preparation:

    • Obtain high-resolution (< 2.5 Å) crystal structures for human AChE (e.g., PDB: 4M0E) and BChE (e.g., PDB: 5NN0)[5].

    • Strip co-crystallized water molecules, as they can artificially block the narrow binding gorge.

    • Add polar hydrogens and compute Gasteiger charges using AutoDockTools (v.1.5.7). Export as .pdbqt.

  • Ligand Preparation:

    • Generate the 3D conformer of Benzyl N-pyridin-3-ylcarbamate. Assign rotatable bonds (the carbamate linkages provide significant flexibility). Export as .pdbqt.

  • Quality Control (Redocking Validation):

    • Extract the native co-crystallized ligand from the PDB file.

    • Redock the native ligand into the prepared receptor using AutoDock Vina.

    • Causality Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. The system is only validated if RMSD < 2.0 Å[4].

  • Production Docking:

    • Set the grid box dimensions to encompass the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

    • Run Vina with exhaustiveness = 32 to ensure deep sampling of the conformational space[4].

    • Extract the top-ranked pose (lowest kcal/mol) and analyze for critical π−π stacking with Trp84 (AChE) or Trp82 (BChE).

Workflow A Ligand & Receptor Prep (PDBQT Conversion) B Redocking Validation (RMSD < 2.0 Å) A->B Quality Control C AutoDock Vina Simulation B->C Validated Model D Pose & Affinity Analysis C->D Top Poses E In Vitro Validation (Ellman's Assay) D->E Empirical Testing

Fig 2. Self-validating workflow for computational docking and in vitro assay correlation.

Experimental Validation Protocol (Ellman's Assay)

Because docking cannot predict the rate of covalent carbamylation, the computational data must be grounded by in vitro kinetic testing. We employ a modified Ellman’s colorimetric assay , the gold standard for cholinesterase activity[5].

Causality of the Assay

The assay relies on the hydrolysis of acetylthiocholine (ATCh) by the enzyme to produce thiocholine. Thiocholine immediately reacts with the chromogenic reagent DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs strongly at 412 nm. If the carbamate successfully inhibits the enzyme, TNB production halts, and absorbance drops.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Dissolve Benzyl N-pyridin-3-ylcarbamate in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step for Carbamates):

    • In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE/BChE enzyme solution (0.03 U/mL), and 10 µL of the test inhibitor at varying concentrations.

    • Causality Check: Carbamates are time-dependent inhibitors. You must pre-incubate the mixture at 25°C for exactly 15 minutes to allow the slow covalent carbamylation of Ser203 to occur before introducing the substrate.

  • Reaction Initiation:

    • Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to initiate the reaction.

  • Kinetic Measurement & Self-Validation:

    • Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Assay Validation: Include a positive control (Rivastigmine) to confirm assay sensitivity, and a blank (buffer instead of enzyme) to subtract non-enzymatic spontaneous hydrolysis of ATCh.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

References

  • Darvesh, S., et al. "Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE". Source: NIH PubMed Central. URL:[Link][2]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading". Source: NIH PubMed Central. URL:[Link][3]

  • Ekinci, D., et al. "Anticholinesterase and carbonic anhydrase inhibitory activities of natural carnosic acid derivatives: A comprehensive in vitro and in silico study". Source: NIH PubMed Central. URL:[Link][5]

  • Franci, G., et al. "High-Throughput, High-Quality: Benchmarking GNINA and AutoDock Vina for Precision Virtual Screening Workflow". Source: NIH PubMed Central. URL:[Link][4]

Sources

Safety Operating Guide

benzyl N-pyridin-3-ylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Benzyl N-pyridin-3-ylcarbamate: Advanced Operational Handling and Disposal Guide

For researchers and drug development professionals, the management of specialized synthetic intermediates requires a rigorous, scientifically grounded approach to laboratory safety. Benzyl N-pyridin-3-ylcarbamate (CAS: 170839-31-3) presents unique disposal challenges due to its dual functional moieties: a potentially reactive carbamate ester and an environmentally persistent pyridine ring[1].

This guide provides authoritative, step-by-step operational and disposal protocols, explaining the chemical causality behind each safety mandate to ensure regulatory compliance and laboratory integrity.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Benzyl N-pyridin-3-ylcarbamate contains nitrogenous structures that dictate its reactivity, toxicity, and ultimate destruction pathways[1].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational & Disposal Implication
CAS Number 170839-31-3Essential for accurate EPA hazardous waste manifesting and tracking[1].
Molecular Formula C₁₃H₁₂N₂O₂High nitrogen content; incineration must be calibrated to manage NOₓ emissions[1].
Molecular Weight 228.25 g/mol Exists as a solid; poses a particulate aerosolization risk during transfer[1].
Chemical Class Carbamate / PyridineCarbamates can act as cholinesterase inhibitors; Pyridine rings are hepatotoxic and environmentally persistent[2][3].
The Causality of the Hazard
  • Carbamate Reactivity: Carbamate esters are susceptible to hydrolysis when exposed to strong acids or bases[2]. If improperly mixed in a generic waste stream, hydrolysis can release carbon dioxide (pressurizing sealed containers) and toxic pyridine derivatives.

  • Biological Toxicity: Like many carbamates, this compound carries a risk of cholinesterase inhibition if systemically absorbed[2]. Furthermore, pyridine derivatives are known to be persistent in aquatic environments and highly toxic to aquatic life, strictly prohibiting any form of drain disposal[3][4].

Waste Segregation & Compatibility Logic

Proper segregation prevents exothermic reactions and ensures the waste is routed to the correct EPA-approved destruction facility[5].

WasteSegregation Start Benzyl N-pyridin-3-ylcarbamate Waste Generated IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Powder / Crystals IsSolid->SolidWaste LiquidWaste Solvent Solution / Rinsate IsSolid->LiquidWaste Contam Contaminated Consumables (Gloves, Pipettes) IsSolid->Contam SolidContainer HDPE Container Label: Toxic Organic Solid SolidWaste->SolidContainer LiquidContainer Compatible Solvent Jug Label: Flammable/Toxic Liquid LiquidWaste->LiquidContainer Contam->SolidContainer Incineration EPA-Approved Incineration Facility (Zero Drain Disposal) SolidContainer->Incineration LiquidContainer->Incineration

Decision tree for benzyl N-pyridin-3-ylcarbamate waste segregation and disposal.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating validation checks at the end of each workflow, laboratories can guarantee that no step has been compromised.

Protocol A: Solid Waste & Contaminated Consumables Management

Solid waste includes leftover reagents, contaminated weighing paper, pipette tips, and disposable spatulas[2].

  • Step 1: Container Selection. Select a wide-mouth, High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides excellent chemical resistance against organic solids and prevents moisture ingress, which could slowly degrade the carbamate over time.

  • Step 2: Transfer. Working entirely within a certified chemical fume hood, carefully transfer solid waste into the container.

    • Causality: The fume hood draft velocity (typically 80-100 fpm) prevents the aerosolization of fine C₁₃H₁₂N₂O₂ particulates into the operator's breathing zone.

  • Step 3: Labeling. Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste: Benzyl N-pyridin-3-ylcarbamate, Toxic Organic Solid."

  • Step 4: Storage. Move the sealed container to the laboratory's Satellite Accumulation Area (SAA)[6].

    • Validation Check: Before leaving the fume hood, invert the sealed container gently to ensure the cap is threaded correctly and visually confirm that the hazardous waste label is fully legible and dated.

Protocol B: Liquid Waste (Solvent Rinsate) Management

When cleaning glassware that contained benzyl N-pyridin-3-ylcarbamate, the resulting solvent (e.g., ethanol, methanol, or acetone) becomes a regulated hazardous waste[2][6].

  • Step 1: Rinsing. Rinse the contaminated glassware with a minimal volume of a compatible organic solvent.

  • Step 2: Segregation. Pour the rinsate into a dedicated "Non-Halogenated Solvent Waste" carboy. Do not mix this with aqueous acidic or basic waste streams[6].

    • Causality: Mixing carbamate solutions with strong acids/bases catalyzes hydrolysis, destroying the molecule but generating unpredictable off-gassing and secondary toxic byproducts[2].

  • Step 3: pH Verification. If the solvent mixture contains any aqueous components, verify that the pH remains between 6.0 and 8.0.

    • Validation Check: Dip a pH indicator strip into the secondary containment bin (if a spill occurred) or a sample aliquot. A neutral pH validates that the waste stream is stable and not undergoing active hydrolysis.

Protocol C: Spill Decontamination Workflow

In the event of a localized benchtop spill of the solid powder.

  • Step 1: Containment. Do not use water to clean the spill.

    • Causality: Water can create a slurry that expands the contamination zone and is harder to recover.

  • Step 2: Absorption. Cover the powder with a dry, inert absorbent material such as vermiculite or sand.

  • Step 3: Collection. Using a non-sparking brush and dustpan, gently sweep the mixture into a solid hazardous waste container[2].

  • Step 4: Chemical Decontamination. Wipe the affected benchtop area with a cloth heavily dampened with ethanol. Dispose of this cloth in the solid waste container[2].

    • Validation Check: Perform a final visual inspection of the benchtop using a UV light (if the compound exhibits fluorescence) or a clean white wipe test to ensure zero residue remains.

Final Destruction Pathway

Under Environmental Protection Agency (EPA) guidelines, carbamate and pyridine-derivative wastes must not be disposed of in municipal landfills or via municipal sewer systems[2][3][4]. The only scientifically and legally acceptable method of destruction for benzyl N-pyridin-3-ylcarbamate is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5][7]. Incinerators must be equipped with specialized scrubbers to capture the nitrogen oxides (NOₓ) generated during the combustion of the pyridine ring and carbamate nitrogen[1].

References

  • Environmental Protection Agency (EPA). (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved March 14, 2026, from[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.